molecular formula C43H48O23 B13909591 5'''-O-Feruloyl complanatoside B

5'''-O-Feruloyl complanatoside B

Cat. No.: B13909591
M. Wt: 932.8 g/mol
InChI Key: UTPCLOFGDXGRFY-KVDBRUDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'''-O-Feruloyl complanatoside B is a useful research compound. Its molecular formula is C43H48O23 and its molecular weight is 932.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H48O23

Molecular Weight

932.8 g/mol

IUPAC Name

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4+/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1

InChI Key

UTPCLOFGDXGRFY-KVDBRUDJSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China - In the intricate world of natural product chemistry, the precise structural elucidation of complex molecules is paramount for advancing drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies pertaining to 5'''-O-Feruloyl complanatoside B, a notable flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.

Chemical Identity and Properties

This compound is a complex natural product with the CAS number 142473-98-1 and a molecular formula of C₄₃H₄₈O₂₃. It has been identified in plant species such as Rhamnus cathartica and Astragalus complanatus. The name of the compound indicates that it is a derivative of complanatoside B, a flavonoid glycoside, which is esterified with a ferulic acid moiety at the 5''' position of one of its sugar residues.

Core Components

The structure of this compound is comprised of two key building blocks:

  • Complanatoside B: A flavonoid glycoside, which consists of a flavonoid aglycone linked to a chain of sugar molecules. The IUPAC name for complanatoside B is 3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one.

  • Ferulic Acid: A derivative of hydroxycinnamic acid with the IUPAC name (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. It is a well-known antioxidant.

The linkage between these two components is an ester bond formed between the carboxylic acid group of ferulic acid and a hydroxyl group at the 5''' position of a sugar unit in complanatoside B.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 142473-98-1ChemFaces
Molecular Formula C₄₃H₄₈O₂₃ChemFaces
Molecular Weight 932.8 g/mol ChemFaces
Purity (typical) ≥98% (by HPLC)ChemFaces
Physical Description PowderChemFaces
Solubility DMSO, Pyridine, Methanol, EthanolChemFaces

Table 1: Physicochemical Properties of this compound

Structural Elucidation and Proposed Chemical Structure

The definitive structural elucidation of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS). While the original research publication with detailed spectral assignments was not retrieved, certificates of analysis from commercial suppliers confirm the identity of the compound through ¹H-NMR, which is consistent with the proposed structure.

Based on the naming convention and the structure of a related compound, 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin, a proposed structure for this compound is presented below. This structure shows the feruloyl group attached to the 5''' position of the terminal apiose sugar residue of complanatoside B.

G cluster_complanatoside Complanatoside B Core cluster_ferulic_acid Ferulic Acid Aglycone Flavonoid Aglycone Sugar1 Glucopyranose Aglycone->Sugar1 O-glycosidic bond Sugar3 Glucopyranose Aglycone->Sugar3 O-glycosidic bond Sugar2 Apiofuranose Sugar1->Sugar2 1->2 linkage FerulicAcid Ferulic Acid (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid Sugar2->FerulicAcid 5'''-O-Ester Linkage Compound This compound

Caption: Proposed structural relationship in this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be found in the primary scientific literature. However, a general methodology for the isolation of flavonoid glycosides from plant material is provided below as a representative workflow.

General Isolation Workflow for Flavonoid Glycosides

G start Plant Material (e.g., Astragalus complanatus seeds) extraction Extraction (e.g., with 70% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate (B1210297), n-Butanol) concentration->partition chromatography1 Column Chromatography (e.g., Macroporous Resin) partition->chromatography1 chromatography2 Further Column Chromatography (e.g., Sephadex LH-20) chromatography1->chromatography2 hplc Preparative HPLC (e.g., C18 column) chromatography2->hplc end Isolated this compound hplc->end

Caption: General experimental workflow for flavonoid glycoside isolation.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically an aqueous alcohol solution (e.g., 70% ethanol), at room temperature or with gentle heating. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Solvent Partitioning: The resulting aqueous concentrate is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to various column chromatography techniques. An initial separation is often performed on a macroporous resin column, followed by further purification on Sephadex LH-20 or silica (B1680970) gel columns.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water-acetonitrile or water-methanol). Fractions are collected and monitored by analytical HPLC or TLC.

  • Structure Confirmation: The purity and identity of the isolated compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR, and high-resolution mass spectrometry.

Conclusion

This compound is a complex flavonoid glycoside with a well-defined molecular formula and structure that has been confirmed by modern analytical techniques. This technical guide provides a foundational understanding of its chemical nature. Further research into its biological activities is warranted to explore its full therapeutic potential. The provided general experimental protocol can serve as a template for its isolation from natural sources, enabling further scientific investigation.

Unveiling the Natural Reserves of 5'''-O-Feruloyl complanatoside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, quantitative analysis, and experimental protocols related to 5'''-O-Feruloyl complanatoside B, a flavonoid of interest to researchers in drug development and the natural products industry. This document is intended for scientists and professionals seeking in-depth technical information on this compound.

Primary Natural Source and Distribution

The principal natural reservoir of this compound is the seeds of Astragalus complanatus, commonly known as Astragali Semen.[1][2] This plant has been a staple in traditional medicine, and modern analytical techniques have identified it as a key source of this specific flavonoid. While less documented, the compound has also been reported in Phyllolobium chinense and isolated from the branches of Rhamnus cathartica.[2]

Due to a lack of extensive quantitative studies across different sources, a comprehensive comparison of the concentration of this compound in these plants is not currently available in the scientific literature. The majority of research has focused on the qualitative identification and general flavonoid content in Astragalus complanatus.

Quantitative Analysis

The quantification of this compound in plant matrices is primarily achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the methods of choice for their sensitivity and specificity.

While specific quantitative data for this compound is not explicitly detailed in the reviewed literature, a study on the quantification of a related compound, complanatuside (B1669303), in commercial Astragali Complanati Semen (ACS) provides valuable insights. The content of complanatuside was found to vary from 0.062% to 0.134% in various commercial samples, as determined by a validated HPLC-UV method.[3][4] This suggests that the concentration of flavonoid glycosides, including this compound, can differ based on the source and processing of the plant material.

Table 1: Quantitative Data on a Related Flavonoid in Astragalus complanatus Seeds

CompoundPlant SourceAnalytical MethodConcentration Range (%)Reference
ComplanatusideAstragalus complanatus seeds (commercial)HPLC-UV0.062 - 0.134[3]

Note: This table presents data for a structurally related compound due to the absence of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

General Experimental Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Isolation & Identification cluster_3 Quantification a Plant Material (e.g., Astragalus complanatus seeds) b Grinding and Sieving a->b c Solvent Extraction (e.g., 80% Ethanol) b->c d Crude Extract c->d e Column Chromatography (e.g., Macroporous Resin, Silica (B1680970) Gel) d->e k Plant Extract d->k f Fraction Collection e->f g Fractions f->g h Preparative HPLC g->h i Isolated Compound h->i j Structural Elucidation (NMR, MS) i->j l UPLC-MS/MS Analysis k->l m Quantitative Data l->m

Caption: General workflow for the extraction, isolation, and quantification of flavonoids from plant material.

Key Methodological Details from Literature:
  • Extraction: A common method involves the extraction of powdered plant material with 80% ethanol.[4] Ultrasound-assisted extraction (UAE) has also been explored to enhance the efficiency of flavonoid extraction from Astragalus complanatus seeds.

  • Purification: The crude extract is often subjected to column chromatography using macroporous resin or silica gel to separate different classes of compounds.

  • Isolation: Preparative High-Performance Liquid Chromatography (HPLC) is a standard technique for the isolation of individual flavonoid glycosides from the enriched fractions.

  • Quantification (UPLC-MS/MS): A UPLC-MS/MS method for the simultaneous determination of complanatoside A and complanatoside B in rat plasma has been developed, which can be adapted for the quantification of this compound in plant extracts.[5]

    • Chromatographic Conditions: A typical setup would involve a C18 column with a gradient elution using a mobile phase of water (containing 0.1% formic acid) and methanol.[6]

    • Mass Spectrometry: Detection would be performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that elucidate the signaling pathways directly modulated by this compound. Research has primarily focused on the broader biological activities of extracts from Astragalus complanatus, which are known to possess antioxidant and anti-inflammatory properties. The general anti-inflammatory effects of flavonoids are often attributed to their ability to modulate pathways such as the NF-κB and MAPK signaling cascades. However, direct evidence for the interaction of this compound with these pathways is not yet established.

Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Potential Inhibition Point stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nf_kb_activation NF-κB Activation ikk->nf_kb_activation nf_kb_translocation NF-κB Translocation to Nucleus nf_kb_activation->nf_kb_translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nf_kb_translocation->gene_expression compound 5'''-O-Feruloyl complanatoside B compound->ikk Hypothesized Inhibition

Caption: A hypothetical anti-inflammatory signaling pathway indicating a potential point of inhibition by flavonoids.

Conclusion

This compound is a promising natural compound primarily found in the seeds of Astragalus complanatus. While methods for its analysis exist, there is a need for more research to quantify its concentration in various natural sources and to elucidate its specific mechanisms of action and signaling pathways. This guide provides a foundational understanding for researchers to build upon in their future investigations of this compound.

References

Potential Therapeutic Targets of 5'''-O-Feruloyl complanatoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati), a plant utilized in traditional Chinese medicine for the management of various chronic diseases.[1][2] While direct experimental evidence on the specific therapeutic targets of this compound is currently limited, the well-documented pharmacological activities of extracts from Astragalus complanatus and related flavonoid compounds suggest a range of potential applications. This technical guide consolidates the available information on the biological activities of associated flavonoids and outlines key potential therapeutic targets. Furthermore, it provides detailed experimental protocols and conceptual signaling pathways to guide future research and drug discovery efforts centered on this compound.

Introduction

This compound belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The source plant, Astragalus complanatus, has a long history of use in traditional medicine for conditions related to cardiovascular disease, diabetes, and cancer, with flavonoids being the primary bioactive constituents.[4][5][6] This guide explores the probable therapeutic targets of this compound based on the activities of the plant extract and structurally similar flavonoids.

Potential Therapeutic Areas and Targets

Based on the known activities of flavonoids from Astragalus complanatus, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

Flavonoids from Astragalus complanatus (FAC) have demonstrated anticancer effects.[7][8] Potential therapeutic targets in oncology include:

  • Apoptosis Pathway: FAC has been shown to induce apoptosis in breast cancer cells through the regulation of pro-apoptotic (caspase-9) and anti-apoptotic (Bcl-2) proteins.[7][8]

  • Metastasis-Related Proteins: Inhibition of metastasis is a key strategy in cancer therapy. FAC has been observed to modulate the expression of focal adhesion kinase (FAK) and breast cancer susceptibility gene 1 (BRCA1), both of which are implicated in cell migration and invasion.[7][8]

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancers. Some flavonoids have been shown to inhibit aromatase.[4]

Inflammation

The anti-inflammatory properties of plant extracts are often attributed to their flavonoid content. Potential anti-inflammatory targets for this compound may involve:

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Extracts from Astragalus complanatus have been shown to inhibit the activation of NF-κB.[9]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes. Inhibition of COX and LOX is a common mechanism for anti-inflammatory drugs.[10]

Oxidative Stress

Flavonoids are potent antioxidants. The antioxidant activity of this compound could be a key mechanism in its therapeutic effects, targeting:

  • Reactive Oxygen Species (ROS): Direct scavenging of free radicals such as the superoxide (B77818) anion, hydroxyl radical, and peroxyl radical.

  • Antioxidant Enzymes: Potential upregulation of endogenous antioxidant defense systems.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes IC50 values for related flavonoids and extracts to provide a comparative context for its potential potency.

Compound/ExtractAssayCell Line/TargetIC50 ValueReference
Aromatase-IN-5Aromatase Inhibition-0.06 µM[4]
Aromatase-IN-3Aromatase Inhibition-54 nM[4]
Aromatase-IN-2Aromatase Inhibition-1.5 µM[4]
Ardisiacrispin BCytotoxicityCCRF-CEM (Leukemia)1.20 µM[11]
Ardisiacrispin BCytotoxicityHepG2 (Hepatocarcinoma)6.76 µM[11]
5,7,3',4'-TetramethoxyflavoneMelanogenesis InhibitionB16 Melanoma 4A58.6 µM[12]
Acetylastragaloside ITrypanocidal ActivityT. brucei rhodesiense9.5 µg/mL[4]
Acetylastragaloside ITrypanocidal ActivityT. cruzi5.0 µg/mL[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol (B129727). Prepare fresh and keep in the dark.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

    • Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox.

  • Procedure (Microplate Method):

    • Prepare serial dilutions of the test compound and positive control.

    • Add 100 µL of each dilution to a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in absorbance.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow to stand in the dark for 12-16 hours.

  • Procedure:

    • Dilute the ABTS•+ working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

    • Measure the absorbance at 734 nm after 6 minutes.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Assays
  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

  • Reagents:

    • Bovine Serum Albumin (BSA) solution (0.2% w/v).

    • Phosphate Buffered Saline (PBS, pH 6.4).

  • Procedure:

    • Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.45 mL of the test compound at various concentrations.

    • Incubate at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation.

  • Principle: These are enzymatic assays that measure the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) activity, which are key enzymes in the inflammatory pathway.

  • Procedure: Commercially available colorimetric or fluorometric assay kits are typically used. The general procedure involves incubating the respective enzyme (COX-1, COX-2, or LOX) with its substrate (arachidonic acid) in the presence and absence of the test compound. The formation of the product is then measured.

  • Data Analysis: Determine the IC50 value for the inhibition of each enzyme.

Anticancer Activity Assays
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to quantify changes in protein expression levels in response to treatment with the test compound.

  • Procedure:

    • Treat cancer cells with this compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-9, FAK, BRCA1, p-NF-κB, IκBα).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualization of Pathways and Workflows

Signaling Pathways

hypothesized_anticancer_pathway FCB 5'''-O-Feruloyl complanatoside B Aromatase Aromatase FCB->Aromatase Inhibits Bcl2 Bcl-2 FCB->Bcl2 Downregulates Casp9 Caspase-9 FCB->Casp9 Upregulates FAK FAK FCB->FAK Downregulates BRCA1 BRCA1 FCB->BRCA1 Upregulates Estrogen Estrogen Biosynthesis Aromatase->Estrogen Apoptosis Apoptosis Bcl2->Apoptosis Casp9->Apoptosis Metastasis Metastasis FAK->Metastasis BRCA1->Metastasis

Caption: Hypothesized Anticancer Signaling Pathways of this compound.

hypothesized_anti_inflammatory_pathway cluster_nucleus FCB 5'''-O-Feruloyl complanatoside B IKK IKK FCB->IKK Inhibits COX_LOX COX / LOX FCB->COX_LOX Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibits nucleus Nucleus NFkB_p65->nucleus Translocation NFkB_complex IκBα-NF-κB (Inactive) NFkB_complex->IkB NFkB_complex->NFkB_p65 Inflammatory_genes Inflammatory Gene Expression Inflammation Inflammation Inflammatory_genes->Inflammation Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Prostaglandins->Inflammation

Caption: Hypothesized Anti-inflammatory Signaling Pathways of this compound.

Experimental Workflows

dp_assay_workflow start Start prep_reagents Prepare DPPH Solution & Test Compound Dilutions start->prep_reagents add_to_plate Add Reagents to 96-Well Plate prep_reagents->add_to_plate incubate Incubate at Room Temp (30 min, in dark) add_to_plate->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition & IC50 Value measure_abs->calculate end End calculate->end

Caption: Experimental Workflow for DPPH Antioxidant Assay.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-Well Plate start->seed_cells treat_cells Treat with 5'''-O-Feruloyl complanatoside B seed_cells->treat_cells incubate_treatment Incubate for 24/48/72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan measure_abs Measure Absorbance at 570 nm dissolve_formazan->measure_abs calculate Calculate % Viability & IC50 Value measure_abs->calculate end End calculate->end

Caption: Experimental Workflow for MTT Cell Proliferation Assay.

Conclusion and Future Directions

While direct experimental data on this compound is lacking, the evidence from its source and related compounds strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology, inflammation, and diseases related to oxidative stress. The proposed therapeutic targets and signaling pathways provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, the following steps are recommended:

  • In Vitro Validation: Conduct comprehensive in vitro assays, as detailed in this guide, to determine the specific antioxidant, anti-inflammatory, and anticancer activities and to calculate key quantitative parameters such as IC50 values.

  • Mechanism of Action Studies: Utilize techniques like Western blotting, qRT-PCR, and reporter assays to confirm the modulation of the hypothesized signaling pathways.

  • In Vivo Studies: Progress to animal models of cancer, inflammation, and oxidative stress to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to identify key structural features responsible for its biological activity and to optimize its therapeutic properties.

This systematic approach will be crucial in translating the potential of this compound from a promising natural product into a clinically relevant therapeutic agent.

References

Unveiling 5'''-O-Feruloyl Complanatoside B: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of 5'''-O-Feruloyl complanatoside B, a flavonoid of significant interest from the seeds of Astragalus complanatus. This document details the experimental protocols for its extraction and purification and presents key analytical data for its characterization.

Introduction

This compound is a flavonoid glycoside that has been identified as a constituent of Astragali Semen, the seeds of Astragalus complanatus.[1] Flavonoids from this plant source are recognized for their potential therapeutic properties, contributing to the traditional use of Astragalus species in medicine. This guide focuses on the scientific methodology behind the discovery and isolation of this specific compound, providing a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound
CAS Number 142473-98-1[2]
Molecular Formula C43H48O23[2]
Purity ≥98%[2]
Physical Description Powder[2]
Solubility DMSO, Pyridine, Methanol (B129727), Ethanol, etc.[2]

Experimental Protocols

Extraction of Total Flavonoids

The initial step involves the extraction of total flavonoids from the dried and powdered seeds of Astragalus complanatus. An optimized ultrasound-assisted extraction method has been reported for obtaining flavonoids from this plant material.[3]

Protocol:

  • Sample Preparation: The seeds of Astragalus complanatus are dried and ground to a fine powder.

  • Extraction: The powdered seeds are subjected to ultrasound-assisted extraction with a methanol solution (e.g., 70% methanol in water) at a specific temperature and duration to maximize the yield of phenolic compounds.[3]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract rich in flavonoids.

Chromatographic Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate and purify individual flavonoid compounds, including this compound.

Protocol:

  • Column Chromatography: The crude extract is typically first fractionated using column chromatography on silica (B1680970) gel or other suitable stationary phases. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) is employed to separate the components based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution of compounds is monitored by a UV detector, and the fraction corresponding to this compound is collected.

  • Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.

Below is a DOT script for a generalized experimental workflow for the isolation of flavonoids.

experimental_workflow plant_material Dried & Powdered Astragalus complanatus Seeds extraction Ultrasound-Assisted Extraction (e.g., 70% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation prep_hplc Preparative HPLC (C18 Column) fractionation->prep_hplc purified_compound Isolated 5'''-O-Feruloyl complanatoside B prep_hplc->purified_compound

Caption: Generalized workflow for the isolation of this compound.

Structural Characterization

The structural elucidation of the isolated this compound is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments are crucial for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. A certificate of analysis for a commercial sample of this compound confirms its structure through 1H-NMR.[2]

Biological Activity and Signaling Pathways

Flavonoids isolated from Astragalus species are known to possess a range of biological activities.[4][5] Studies on the total flavonoids from Astragalus complanatus suggest potential roles in modulating immune responses and exhibiting anti-inflammatory effects, possibly through the regulation of signaling pathways such as the NF-κB pathway.[6] However, specific quantitative data on the biological activity (e.g., IC50 values) and the precise signaling pathways modulated by the isolated this compound are not yet extensively documented in publicly available literature.

The diagram below illustrates a potential signaling pathway that could be influenced by flavonoids from Astragalus, based on existing research on related compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB p2 Ubiquitination & Degradation IkappaB->p2 NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation p1 Phosphorylation gene_transcription Gene Transcription (e.g., Inflammatory Cytokines) NFkappaB_nucleus->gene_transcription Induces Extracellular_Signal Extracellular Signal (e.g., LPS, TNF-α) Extracellular_Signal->receptor Flavonoid Flavonoids from Astragalus (Potential Inhibition) Flavonoid->IKK Inhibits?

Caption: Postulated inhibitory effect of Astragalus flavonoids on the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the discovery and isolation of this compound. While a comprehensive, publicly available protocol for its initial discovery remains elusive, the established methodologies for flavonoid isolation from Astragalus complanatus offer a clear pathway for its procurement. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this promising natural compound. The information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Methodological & Application

Application Note: HPLC Analysis of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 5'''-O-Feruloyl complanatoside B using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a flavonoid glycoside that has been isolated from Astragali Semen, the seeds of Astragalus complanatus.[1][2] As a member of the flavonoid family, this compound is of interest for its potential biological activities and therapeutic applications. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust HPLC method for the determination of this compound.

Experimental Protocol

This protocol is based on established HPLC methodologies for the analysis of flavonoids, ferulic acid, and related glycosides.[3][4][5]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

  • Reference Standard: this compound (purity ≥98%).

  • Sample Preparation: Standard and sample solutions should be filtered through a 0.22 µm syringe filter before injection.[5]

Chromatographic Conditions

The following conditions are recommended for the analysis:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-30 min: 40-70% B30-35 min: 70-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 320 nm (for the feruloyl group) and 265 nm (for the flavonoid structure)
Standard Solution Preparation
  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve in methanol to prepare a 1.0 mg/mL stock solution.

  • Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For plant extracts:

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or reflux.

  • Centrifuge the extract to remove solid particles.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method based on typical performance for similar flavonoid analyses.[5][6]

ParameterExpected Value
Retention Time (RT) To be determined experimentally
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_Setup HPLC Instrument Setup HPLC_Setup->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep Detection UV-Vis Detection Chrom_Sep->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound. This method can be readily implemented in research and quality control laboratories. Method validation should be performed in accordance with the intended application and relevant regulatory guidelines.

References

Quantification of 5'''-O-Feruloyl Complanatoside B in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 5'''-O-Feruloyl complanatoside B in plant extracts, primarily focusing on its source, Astragalus complanatus R. Br. seeds (Astragali Complanati Semen). This flavonoid glycoside, along with related compounds found in Astragalus species, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Accurate quantification of this bioactive compound is crucial for quality control, standardization of herbal extracts, and further pharmacological investigation.

Introduction to this compound

This compound is a flavonoid isolated from the seeds of Astragalus complanatus.[3] Flavonoids from this plant source have been associated with a range of biological activities, making them promising candidates for drug development.[1][2][4] The complex structure of this molecule, featuring a feruloyl group attached to the glycosidic moiety, necessitates robust analytical methods for its precise quantification in complex plant matrices.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported in publicly available literature, a closely related compound, complanatuside (B1669303), has been quantified in commercial samples of Astragali Complanati Semen. The content of complanatuside was found to range from 0.062% to 0.134% in various batches, highlighting the variability of bioactive constituents in herbal materials.[5] This data underscores the importance of developing and applying standardized quantitative methods for individual bioactive compounds like this compound to ensure product quality and consistency.

A study identified a compound structurally similar to the target analyte, 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin, as a potential quality marker for Astragali Complanati Semen, further emphasizing the significance of this class of compounds.[5]

Table 1: Quantitative Data for Complanatuside in Commercial Astragali Complanati Semen

Sample BatchComplanatuside Content (%)
Sample 10.062
Sample 20.085
Sample 30.112
Sample 40.134

Data adapted from a study on commercial batches and serves as a reference for the potential concentration range of related flavonoid glycosides.[5]

Experimental Protocols

The following protocols are based on established methodologies for the quantification of flavonoid glycosides in Astragalus species and can be adapted for this compound.[1][6]

Sample Preparation: Extraction of Flavonoids from Plant Material

Objective: To efficiently extract this compound and other flavonoids from the plant matrix.

Materials:

  • Dried and powdered seeds of Astragalus complanatus

  • 70-80% Ethanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of powdered plant material into a flask.

  • Add 25 mL of 70% ethanol.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol (B129727) (e.g., 5 mL) for HPLC or UPLC-MS/MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound using a validated HPLC-UV method. This protocol is adapted from a method for the quantification of complanatuside.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Phosphoric acid in water

  • Gradient Elution:

    • 0-20 min: 15-25% A

    • 20-35 min: 25-40% A

    • 35-40 min: 40-15% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared plant extract samples.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve higher sensitivity and selectivity in the quantification of this compound, particularly for low-concentration samples. This protocol is based on methods for related flavonoids.[1][6]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Data acquisition and analysis software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from other components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Select a precursor ion ([M-H]⁻) and a product ion specific for this compound.

    • Optimize cone voltage and collision energy for the specific MRM transition.

  • Data Analysis: Use the peak area from the MRM chromatogram for quantification against a calibration curve prepared with the analytical standard.

Visualizations

G Workflow for Quantification of this compound cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis plant_material Plant Material (e.g., Astragalus complanatus seeds) powdering Drying and Powdering plant_material->powdering extraction Solvent Extraction (e.g., 70% Ethanol, Ultrasonication) powdering->extraction concentration Concentration (Rotary Evaporation) extraction->concentration reconstitution Reconstitution in Solvent (e.g., Methanol) concentration->reconstitution filtration Filtration (0.22 µm filter) reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc Inject uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms Inject calibration Calibration Curve Construction (using Standard) hplc->calibration uplc_ms->calibration quantification Quantification of this compound calibration->quantification results Reporting of Results (e.g., % w/w) quantification->results

Caption: General workflow for the quantification of this compound.

G Potential Anti-inflammatory Signaling Pathway Modulation cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Bioactive Compound Intervention cluster_3 Cellular Response stimulus Inflammatory Stimulus nf_kb_pathway NF-κB Pathway Activation stimulus->nf_kb_pathway mapk_pathway MAPK Pathway Activation stimulus->mapk_pathway pro_inflammatory_cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines inflammatory_mediators Expression of Inflammatory Mediators (e.g., iNOS, COX-2) mapk_pathway->inflammatory_mediators compound This compound (and related flavonoids) compound->nf_kb_pathway Inhibition compound->mapk_pathway Inhibition

Caption: Potential anti-inflammatory signaling pathway modulation.

G Potential Antioxidant Signaling Pathway Modulation cluster_0 Cellular Stress cluster_1 Bioactive Compound Intervention cluster_2 Intracellular Signaling cluster_3 Cellular Response oxidative_stress Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 Induces Dissociation compound This compound (and related flavonoids) compound->keap1_nrf2 Promotes Dissociation nrf2_activation Nrf2 Activation and Nuclear Translocation keap1_nrf2->nrf2_activation are Antioxidant Response Element (ARE) nrf2_activation->are Binds to antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces Transcription cellular_protection Enhanced Cellular Protection antioxidant_enzymes->cellular_protection

Caption: Potential antioxidant signaling pathway modulation.

Discussion of Potential Signaling Pathways

Extracts from Astragalus complanatus have demonstrated anti-inflammatory and antioxidant activities.[1][2] While direct evidence for this compound is limited, flavonoids are known to modulate key signaling pathways involved in these processes.

Anti-inflammatory Effects: The anti-inflammatory properties of flavonoids from Astragalus complanatus are suggested to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][8] Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[8] It is hypothesized that this compound may inhibit the activation of this pathway, thereby reducing the inflammatory response. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation that could be a target.[9]

Antioxidant Effects: The antioxidant activity of flavonoids is often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .[10][11] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][11] It is plausible that this compound exerts its antioxidant effects by activating this protective pathway.

Conclusion

The accurate quantification of this compound in plant extracts is essential for the development of standardized and efficacious phytopharmaceuticals. The protocols outlined in this document, based on established HPLC and UPLC-MS/MS methodologies for related flavonoids, provide a robust starting point for researchers. Further investigation into the specific biological activities and the modulation of signaling pathways by this compound will be critical in elucidating its full therapeutic potential.

References

Application Notes and Protocols for In Vivo Studies of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the in vivo evaluation of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside with potential therapeutic applications. The protocols detailed below are designed to investigate the anti-inflammatory, antioxidant, and neuroprotective properties of this compound.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated using well-established rodent models of acute and systemic inflammation.

Carrageenan-Induced Paw Edema Model

This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[1][2]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-250 g) are commonly used.[3]

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.[3]

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Administration of the vehicle (e.g., 0.5% carboxymethylcellulose or saline).[3]

    • Group II (Positive Control): Administration of a standard anti-inflammatory drug, such as Indomethacin (10 mg/kg, p.o.).[3]

    • Group III-V (Test Groups): Administration of this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Thirty minutes to one hour after oral administration of the vehicle, positive control, or test compound, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1][4]

    • Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[1][3]

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3]

  • Biochemical Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue and blood samples.

    • Prepare a homogenate of the paw tissue to measure the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6 via ELISA.[5]

Quantitative Data from a Representative Study:

TreatmentDose (mg/kg)Maximum Inhibition of Edema (%) at 4h
Indomethacin1057.66
Compound 120096.31
Compound 220072.08
Compound 320099.69

Source: Adapted from a study on novel benzenesulfonamide (B165840) derivatives.[6]

Lipopolysaccharide (LPS)-Induced Sepsis Model

This model mimics systemic inflammation and is useful for evaluating the effect of compounds on the production of pro-inflammatory cytokines.[7]

Experimental Protocol:

  • Animals: Female C57BL/6 mice are commonly used.[8]

  • Grouping (n=6-8 per group):

    • Group I (Vehicle Control): Administration of vehicle.

    • Group II (LPS Control): Administration of vehicle followed by LPS.

    • Group III (Positive Control): Administration of a standard anti-inflammatory drug (e.g., Dexamethasone) followed by LPS.[8]

    • Group IV-VI (Test Groups): Administration of this compound at various doses followed by LPS.

  • Procedure:

    • Administer the test compound or controls intraperitoneally or orally.

    • One hour later, induce sepsis by intraperitoneal injection of LPS (e.g., 100 ng/mouse or 5 mg/kg).[8][9]

    • Collect blood samples via cardiac puncture at various time points (e.g., 1.5, 4, 8, 24 hours) after LPS injection.[10][11]

  • Cytokine Analysis:

    • Separate serum from the blood samples.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using specific ELISA kits.[12][13][14]

Quantitative Data from a Representative Study:

TreatmentTime post-LPSTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-< 10< 10< 10
LPS4h~1500~4000~500
LPS + Compound X4h~500~1500~200

Source: Adapted from a study on LPS-induced sepsis in mice.[10]

Experimental Workflow for Anti-inflammatory Studies

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis acclimatization Acclimatization of Rats/Mice grouping Random Grouping acclimatization->grouping vehicle Vehicle grouping->vehicle positive_control Positive Control (e.g., Indomethacin) grouping->positive_control test_compound 5'''-O-Feruloyl complanatoside B grouping->test_compound carrageenan Carrageenan Injection (Paw Edema) vehicle->carrageenan lps LPS Injection (Sepsis) vehicle->lps positive_control->carrageenan positive_control->lps test_compound->carrageenan test_compound->lps paw_measurement Paw Volume/Thickness Measurement carrageenan->paw_measurement blood_collection Blood Collection lps->blood_collection tissue_collection Tissue Collection paw_measurement->tissue_collection blood_collection->tissue_collection elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) blood_collection->elisa tissue_collection->elisa data_analysis Statistical Analysis elisa->data_analysis

Caption: Workflow for in vivo anti-inflammatory evaluation.

Antioxidant Activity Assessment

The antioxidant capacity of this compound can be determined by its ability to mitigate oxidative stress induced by a chemical toxin.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This model is widely used to induce oxidative stress and lipid peroxidation in the liver.[15][16]

Experimental Protocol:

  • Animals: Male Wistar rats or mice.

  • Grouping (n=6-8 per group):

    • Group I (Normal Control): No treatment.

    • Group II (CCl4 Control): Administration of CCl4.

    • Group III (Positive Control): Administration of a standard antioxidant (e.g., Silymarin) followed by CCl4.

    • Group IV-VI (Test Groups): Administration of this compound at various doses followed by CCl4.

  • Procedure:

    • Administer the test compound or controls orally for a specified period (e.g., 7-14 days).

    • On the last day of treatment, induce hepatotoxicity by a single intraperitoneal injection of CCl4 (e.g., 1.2 g/kg body weight, diluted in olive oil).[17]

    • 24 hours after CCl4 administration, euthanize the animals and collect blood and liver tissue.

  • Biochemical Analysis:

    • Serum Analysis: Measure the levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[16]

    • Liver Homogenate Analysis:

      • Prepare a 10% (w/v) liver homogenate in cold phosphate (B84403) buffer.

      • Measure the levels of lipid peroxidation (Malondialdehyde - MDA) using the thiobarbituric acid reactive substances (TBARS) assay.[16]

      • Determine the activities of antioxidant enzymes: Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) using spectrophotometric assays.[18][19]

      • Measure the level of reduced glutathione (GSH).[20]

Quantitative Data from a Representative Study:

TreatmentDose (mg/kg)ALT (U/L)AST (U/L)MDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)
Control-35 ± 485 ± 71.2 ± 0.115.2 ± 1.345.6 ± 3.8
CCl4-185 ± 15350 ± 284.5 ± 0.47.8 ± 0.622.1 ± 2.0
CCl4 + Rutin (B1680289)7055 ± 5110 ± 91.8 ± 0.213.5 ± 1.138.9 ± 3.2

Source: Adapted from a study on the hepatoprotective effect of rutin.[16]

Experimental Workflow for Antioxidant Studies

G cluster_0 Pre-treatment Phase cluster_1 Induction of Oxidative Stress cluster_2 Sample Collection & Analysis animal_prep Animal Grouping & Acclimatization daily_treatment Daily Oral Administration (Vehicle, Positive Control, Test Compound) animal_prep->daily_treatment ccl4_injection CCl4 Injection daily_treatment->ccl4_injection euthanasia Euthanasia & Sample Collection (Blood, Liver) ccl4_injection->euthanasia serum_analysis Serum Analysis (ALT, AST, ALP) euthanasia->serum_analysis tissue_homogenization Liver Tissue Homogenization euthanasia->tissue_homogenization statistical_analysis Statistical Analysis serum_analysis->statistical_analysis antioxidant_assays Antioxidant Assays (MDA, SOD, CAT, GPx, GSH) tissue_homogenization->antioxidant_assays antioxidant_assays->statistical_analysis

Caption: Workflow for in vivo antioxidant evaluation.

Neuroprotective Activity Assessment

The neuroprotective effects of this compound can be investigated in models of cognitive impairment and neurodegeneration.

Scopolamine-Induced Memory Impairment Model

This model is used to evaluate the potential of compounds to reverse cholinergic dysfunction-related memory deficits, relevant to Alzheimer's disease.

Experimental Protocol:

  • Animals: Male Swiss albino mice.

  • Grouping (n=8-10 per group):

    • Group I (Vehicle Control): Administration of vehicle.

    • Group II (Scopolamine Control): Administration of vehicle followed by scopolamine (B1681570).

    • Group III (Positive Control): Administration of a standard nootropic drug (e.g., Piracetam) followed by scopolamine.

    • Group IV-VI (Test Groups): Administration of this compound at various doses followed by scopolamine.

  • Procedure:

    • Administer the test compound or controls orally for a specified period (e.g., 7-14 days).

    • On the final days of the study, induce amnesia by intraperitoneal injection of scopolamine (e.g., 1 mg/kg) 30-60 minutes before behavioral testing.

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room.[21]

    • Probe Trial (Day 5): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[22]

  • Biochemical Analysis:

    • After behavioral testing, euthanize the animals and collect the hippocampus.

    • Perform Western blot analysis on hippocampal homogenates to measure the expression of proteins involved in memory and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB).[23][24]

Quantitative Data from a Representative Study:

TreatmentTime in Target Quadrant (s)
Control25 ± 3
Scopolamine10 ± 2
Scopolamine + Piracetam22 ± 2.5
Scopolamine + Compound Y18 ± 2

Source: Adapted from a representative study on scopolamine-induced amnesia.

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model

This model is used to study the neuroprotective effects of compounds against dopaminergic neurodegeneration, a hallmark of Parkinson's disease.[25][26]

Experimental Protocol:

  • Animals: Male Wistar rats.

  • Stereotaxic Surgery:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum.[27][28]

  • Grouping and Treatment:

    • After a recovery period, group the animals and begin treatment with vehicle, a positive control (e.g., L-DOPA), or this compound.

  • Behavioral Assessment:

    • Two to three weeks after surgery, assess motor deficits by measuring apomorphine- or amphetamine-induced rotations.[25]

  • Histological and Biochemical Analysis:

    • Euthanize the animals and perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Measure dopamine (B1211576) levels in the striatum using HPLC.

Experimental Workflow for Neuroprotection Studies

G cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Assessment scopolamine_model Scopolamine Injection treatment_admin Administration of This compound scopolamine_model->treatment_admin ohda_model 6-OHDA Stereotaxic Surgery ohda_model->treatment_admin behavioral_tests Behavioral Tests (Morris Water Maze, Rotation Test) treatment_admin->behavioral_tests biochemical_analysis Biochemical Analysis (Western Blot, ELISA) behavioral_tests->biochemical_analysis histology Histological Analysis (Immunohistochemistry) behavioral_tests->histology

Caption: Workflow for in vivo neuroprotection evaluation.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The activation of the NF-κB pathway is a key event in inflammation. The effect of this compound on this pathway can be assessed by measuring the nuclear translocation of the p65 subunit.[29][30]

Western Blot Protocol for NF-κB p65 Nuclear Translocation:

  • Nuclear and Cytoplasmic Extraction: Isolate nuclear and cytoplasmic fractions from tissue homogenates (e.g., paw tissue, liver, or brain) using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the nuclear p65 level to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic p65 level to a cytoplasmic loading control (e.g., GAPDH). A decrease in the nuclear-to-cytoplasmic p65 ratio in the treated groups compared to the disease control group indicates inhibition of NF-κB activation.[31]

NF-κB Signaling Pathway Diagram

G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb degrades & releases nucleus Nucleus nfkb->nucleus translocates gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates complanatoside 5'''-O-Feruloyl complanatoside B complanatoside->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway.

CREB-BDNF Signaling Pathway

This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

Western Blot Protocol for CREB and BDNF:

  • Tissue Homogenization: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration.

  • SDS-PAGE and Transfer: As described for NF-κB.

  • Immunoblotting:

    • Block the membrane.

    • Incubate with primary antibodies against p-CREB, total CREB, and BDNF.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect and quantify the protein bands.

  • Analysis: Calculate the ratio of p-CREB to total CREB and normalize BDNF levels to a loading control (e.g., β-actin). An increase in these ratios in the treated groups suggests activation of this neuroprotective pathway.[32]

CREB-BDNF Signaling Pathway Diagram

G complanatoside 5'''-O-Feruloyl complanatoside B upstream Upstream Kinases (e.g., PKA, MAPK) complanatoside->upstream activates creb CREB upstream->creb phosphorylates pcreb p-CREB creb->pcreb nucleus Nucleus pcreb->nucleus translocates bdnf_gene BDNF Gene nucleus->bdnf_gene binds to promoter bdnf_protein BDNF Protein bdnf_gene->bdnf_protein transcription & translation neuroprotection Neuronal Survival & Synaptic Plasticity bdnf_protein->neuroprotection promotes

Caption: Activation of the CREB-BDNF signaling pathway.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from the seeds of Astragalus complanatus.[1][2] The protocols detailed below encompass widely accepted in vitro chemical assays and a cell-based assay to offer a multi-faceted understanding of its antioxidant capabilities.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.[3] Antioxidants can mitigate this damage by neutralizing free radicals.[4] Phenolic compounds, such as flavonoids, are a major class of plant-derived antioxidants.[4][5] The assessment of the antioxidant activity of compounds like this compound is a critical step in the exploration of their therapeutic potential. It is recommended to use a battery of assays to gain a comprehensive profile of a compound's antioxidant activity, as different assays reflect different antioxidant mechanisms.[6]

In Vitro Antioxidant Capacity Assays

In vitro assays are rapid and cost-effective methods for screening the antioxidant potential of purified compounds. The following protocols are foundational for characterizing the free-radical scavenging and reducing power of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular method to assess free radical scavenging activity.[6] DPPH is a stable free radical that is deep purple in color.[6][7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[7][8] The decrease in absorbance at 515-517 nm is proportional to the concentration of the antioxidant.[7][8][9]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.[9]

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Serial Dilutions: Create a series of dilutions of the test compound from the stock solution to determine the IC50 value.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compound, positive control, or solvent (for the blank).[9]

    • Add 180 µL of the DPPH working solution to each well.[9]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[8][9]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [6][8]

    Where:

    • A_control is the absorbance of the DPPH solution with the solvent.

    • A_sample is the absorbance of the DPPH solution with the test compound or standard.

    The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, should be determined by plotting the percentage of scavenging activity against the compound concentration.[6]

Data Presentation:

Compound/StandardConcentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
Blank 0Value0
This compound C1ValueValue
C2ValueValue
C3ValueValue
Positive Control (e.g., Ascorbic Acid) C1ValueValue
C2ValueValue
C3ValueValue
IC50 (µg/mL) Calculated Value
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[11][12] In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[12]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[6]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][11] Dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

    • Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of the test compound, positive control, or solvent to a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well.[13]

    • Incubate the plate at room temperature for 6-10 minutes.[14][15]

    • Measure the absorbance at 734 nm.[12]

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the test compound with that of Trolox, a water-soluble vitamin E analog.[11]

Data Presentation:

Compound/StandardConcentration (µg/mL)Absorbance (734 nm)% Scavenging Activity
Blank 0Value0
This compound C1ValueValue
C2ValueValue
C3ValueValue
Positive Control (e.g., Trolox) C1ValueValue
C2ValueValue
C3ValueValue
TEAC (mM Trolox equivalents/mg compound) Calculated Value
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][17] The reduction is monitored by the formation of a blue-colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) at low pH, which has a maximum absorbance at 593 nm.[15][16] The increase in absorbance is proportional to the reducing power of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm the reagent to 37°C before use.[15]

    • Test Compound and Standard: Prepare serial dilutions of the test compound and a standard such as ferrous sulfate (B86663) (FeSO₄) or Trolox.

  • Assay Procedure:

    • Add 10 µL of the test compound, standard, or solvent to a 96-well microplate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 15-30 minutes.[17]

    • Measure the absorbance at 593 nm.[15]

  • Data Analysis: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of the test compound is then determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

Data Presentation:

Compound/StandardConcentration (µg/mL)Absorbance (593 nm)Ferrous Iron Equivalents (µM)
Blank 0Value0
This compound C1ValueValue
C2ValueValue
C3ValueValue
Standard (FeSO₄) C1ValueValue
C2ValueValue
C3ValueValue
FRAP Value (µM Fe²⁺/mg compound) Calculated Value

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[18][19] The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[3] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][20] Antioxidants can suppress this oxidation, and the reduction in fluorescence intensity is proportional to their cellular antioxidant activity.[19]

Experimental Protocol:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or other suitable adherent cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.[20][21]

  • Reagent Preparation:

    • DCFH-DA Probe Solution: Prepare a solution of DCFH-DA in the appropriate cell culture medium.

    • Free Radical Initiator (e.g., AAPH): Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in the appropriate buffer.

    • Test Compound and Positive Control (e.g., Quercetin): Prepare serial dilutions in the cell culture medium.

  • Assay Procedure:

    • Remove the culture medium from the cells and wash them three times with a suitable buffer like DPBS or HBSS.[3][20]

    • Add 50 µL of the DCFH-DA probe solution to each well and incubate at 37°C for 60 minutes.[3][20]

    • Remove the probe solution and add 50 µL of the test compound, positive control, or medium (for control wells) and incubate for a specified period to allow for cellular uptake.

    • Remove the treatment solutions and wash the cells three times with buffer.[3]

    • Add 100 µL of the free radical initiator solution to each well.[3]

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.[3][20] Readings should be taken at regular intervals (e.g., every 5 minutes) for 60 minutes.[20]

  • Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percent inhibition of DCF formation is calculated relative to the control wells. The results can be expressed as quercetin (B1663063) equivalents.[18]

Data Presentation:

Compound/StandardConcentration (µM)Area Under Curve (AUC)% Inhibition of DCF Formation
Control 0Value0
This compound C1ValueValue
C2ValueValue
C3ValueValue
Positive Control (e.g., Quercetin) C1ValueValue
C2ValueValue
C3ValueValue
CAA Value (µmol Quercetin Equivalents/µmol compound) Calculated Value

Visualization of Experimental Workflows and Signaling Pathways

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) D Add 180 µL DPPH Solution A->D B Prepare Test Compound & Control Dilutions C Add 20 µL Compound/Control to 96-well plate B->C C->D E Incubate in Dark (30 min, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Scavenging & IC50 Value F->G

DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow A Generate ABTS•+ Solution (ABTS + K₂S₂O₈) D Add 190 µL ABTS•+ Solution A->D B Prepare Test Compound & Control Dilutions C Add 10 µL Compound/Control to 96-well plate B->C C->D E Incubate (6-10 min, RT) D->E F Measure Absorbance at 734 nm E->F G Calculate % Scavenging & TEAC Value F->G

ABTS Assay Experimental Workflow.

FRAP_Assay_Workflow A Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) D Add 190 µL FRAP Reagent A->D B Prepare Test Compound & Standard Dilutions C Add 10 µL Compound/Standard to 96-well plate B->C C->D E Incubate (15-30 min, 37°C) D->E F Measure Absorbance at 593 nm E->F G Calculate FRAP Value (Fe²+ Equivalents) F->G

FRAP Assay Experimental Workflow.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Inactivates Antioxidant 5'''-O-Feruloyl complanatoside B Antioxidant->Keap1 May modulate Nrf2 Nrf2 Keap1->Nrf2 Binds & promotes degradation Ub Ubiquitin Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes

References

Application Notes and Protocols for Anti-inflammatory Assays of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the described experimental protocols.

Table 1: Effect of 5'''-O-Feruloyl complanatoside B on Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± SD
1Value± SD
10Value± SD
50Value± SD
100Value± SD

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated Macrophages

Concentration (µM)NO Production (% of Control)IC₅₀ (µM)
0 (LPS Control)100rowspan="5">Value
1Value
10Value
50Value
100Value

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)Value ± SDValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SDValue ± SD
LPS + Compound (10 µM)Value ± SDValue ± SDValue ± SD
LPS + Compound (50 µM)Value ± SDValue ± SDValue ± SD

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This assay determines the cytotoxicity of the compound. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a control group without LPS stimulation.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • The results are typically expressed in pg/mL, calculated from a standard curve for each cytokine.

Western Blot Analysis for NF-κB Pathway Activation

Principle: This technique is used to detect the levels of key proteins involved in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit, to determine if the compound's anti-inflammatory effects are mediated through this pathway.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for a short period (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).

  • For total protein, lyse the cells with RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep 5'''-O-Feruloyl complanatoside B Preparation cytotoxicity Cytotoxicity Assay (MTT) compound_prep->cytotoxicity cell_culture RAW 264.7 Cell Culture cell_culture->cytotoxicity no_assay NO Production Assay (Griess Reagent) cytotoxicity->no_assay Determine non-toxic doses cytokine_assay Cytokine Measurement (ELISA) no_assay->cytokine_assay western_blot Mechanism Study (Western Blot) cytokine_assay->western_blot data_quant Data Quantification (IC50, pg/mL) western_blot->data_quant statistical_analysis Statistical Analysis data_quant->statistical_analysis conclusion Conclusion statistical_analysis->conclusion

Caption: Experimental workflow for evaluating the anti-inflammatory activity.

nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb  Phosphorylates (Leads to Degradation) nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Transcription compound 5'''-O-Feruloyl complanatoside B compound->ikk Inhibition?

Caption: The NF-κB signaling pathway in inflammation.

mapk_pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor ask1 ASK1 receptor->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk ap1 AP-1 jnk->ap1 genes Pro-inflammatory Gene Expression ap1->genes p38 p38 mkk36->p38 tf Transcription Factors p38->tf tf->genes compound 5'''-O-Feruloyl complanatoside B compound->ask1 Inhibition?

Caption: The MAPK signaling pathways in inflammation.

References

Application Notes and Protocols for 5'''-O-Feruloyl complanatoside B in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from Semen Astragali Complanati, the seeds of Astragalus complanatus. Traditional Chinese medicine has long utilized Semen Astragali Complanati for the management of various conditions, including those related to cardiovascular health. Emerging research suggests that its bioactive constituents, such as this compound, may hold therapeutic potential for cardiovascular diseases. These application notes provide a comprehensive overview of the potential use of this compound in cardiovascular disease research models, based on current understanding and analogous compounds.

Potential Applications in Cardiovascular Disease Models

While direct and extensive studies on this compound are emerging, its structural components and the known activities of related flavonoid glycosides suggest its utility in investigating several aspects of cardiovascular disease:

  • Myocardial Ischemia-Reperfusion (I/R) Injury: As a compound containing a ferulic acid moiety, known for its antioxidant properties, this compound is a candidate for studying cardioprotection against I/R injury. Research can be designed to assess its ability to reduce infarct size, mitigate oxidative stress, and inhibit apoptosis in cardiomyocytes.

  • Cardiac Fibrosis: Investigating the potential of this compound to modulate pathways involved in cardiac fibrosis, a hallmark of many cardiovascular pathologies.

  • Inflammatory Response in Cardiac Tissue: Evaluating the anti-inflammatory effects of the compound in the context of cardiac inflammation associated with conditions like myocarditis or post-infarction remodeling.

Postulated Mechanism of Action: The PI3K/Akt Signaling Pathway

Based on studies of structurally related flavonoids and compounds with ferulic acid, a plausible mechanism of action for the cardioprotective effects of this compound involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of PI3K/Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Bax, and the activation of anti-apoptotic proteins like Bcl-2, ultimately protecting cardiomyocytes from cell death.

G FCB 5'''-O-Feruloyl complanatoside B Receptor Cell Surface Receptor FCB->Receptor Activates PI3K PI3K Receptor->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates pAkt p-Akt (Active) Bad Bad pAkt->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 pAkt->Bcl2 Activates Bax Bax pAkt->Bax Inhibits Bad->Bcl2 Inhibits pBad p-Bad (Inactive) Survival Cell Survival Bcl2->Bax Inhibits Bcl2->Survival CytoC Cytochrome c release Bax->CytoC Promotes Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed PI3K/Akt signaling pathway for cardioprotection.

Experimental Protocols

The following are generalized protocols for assessing the cardioprotective effects of this compound in common cardiovascular research models. Optimization of concentrations, incubation times, and animal dosages will be necessary.

In Vitro Model: Hypoxia/Reoxygenation (H/R) Injury in H9c2 Cardiomyocytes

This protocol outlines the steps to evaluate the protective effects of this compound on H9c2 rat cardiomyocyte cells subjected to simulated ischemia-reperfusion injury.

G cluster_0 Cell Culture and Seeding cluster_1 Pre-treatment cluster_2 Hypoxia/Reoxygenation (H/R) Induction cluster_3 Assessment of Cardioprotection A1 Culture H9c2 cells in DMEM with 10% FBS A2 Seed cells in 96-well plates (for viability) or 6-well plates (for protein analysis) A1->A2 B1 Treat cells with varying concentrations of 5'''-O-Feruloyl complanatoside B for 24h A2->B1 C1 Induce hypoxia (e.g., 1% O2, 5% CO2, 94% N2) for 6h B1->C1 C2 Reoxygenate by returning to normoxic conditions for 12h C1->C2 D1 Measure cell viability (MTT assay) C2->D1 D2 Quantify apoptosis (Annexin V/PI staining) C2->D2 D3 Measure LDH release (cytotoxicity) C2->D3 D4 Perform Western blot for PI3K/Akt pathway proteins C2->D4

Caption: Workflow for in vitro H/R injury model in H9c2 cells.

Detailed Methodology:

  • Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 24 hours.

  • Hypoxia Induction: Replace the culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 6 hours.

  • Reoxygenation: Return the cells to normoxic conditions (95% air, 5% CO2) and replace the medium with complete DMEM for 12 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using the MTT assay.

    • Apoptosis: Quantify apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

    • Cytotoxicity: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium using a commercially available kit.

    • Western Blot: Lyse the cells and perform Western blot analysis to determine the expression levels of total and phosphorylated PI3K and Akt, as well as downstream targets like Bax, Bcl-2, and cleaved caspase-3.

In Vivo Model: Myocardial Infarction (MI) in Rats

This protocol describes a standard procedure to induce myocardial infarction in rats and to evaluate the cardioprotective effects of this compound.

G cluster_0 Animal Preparation and Grouping cluster_1 Drug Administration cluster_2 Myocardial Infarction Surgery cluster_3 Assessment of Cardioprotection A1 Acclimatize male Sprague-Dawley rats for one week A2 Randomly divide into Sham, MI, and MI + 5'''-O-Feruloyl complanatoside B groups A1->A2 B1 Administer 5'''-O-Feruloyl complanatoside B (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle daily for 7 days prior to surgery A2->B1 C1 Anesthetize rats and perform thoracotomy B1->C1 C2 Ligate the left anterior descending (LAD) coronary artery for 30 min C1->C2 C3 Reperfuse for 24 hours C2->C3 D1 Measure infarct size (TTC staining) C3->D1 D2 Collect blood for serum cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) analysis C3->D2 D3 Perform echocardiography to assess cardiac function C3->D3 D4 Harvest heart tissue for Western blot and histology C3->D4

Caption: Workflow for in vivo myocardial infarction model in rats.

Detailed Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Grouping and Treatment: Randomly assign rats to: Sham, MI (vehicle), and MI + this compound (at various doses, e.g., 10, 20, 40 mg/kg). Administer the compound or vehicle intraperitoneally (i.p.) daily for 7 days prior to surgery.

  • Surgical Procedure:

    • Anesthetize the rats (e.g., with sodium pentobarbital).

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture for 30 minutes to induce ischemia.

    • Release the suture to allow for 24 hours of reperfusion.

    • In the sham group, the suture is passed under the LAD but not tied.

  • Endpoint Analysis:

    • Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

    • Cardiac Injury Markers: Collect blood samples to measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using ELISA kits.

    • Cardiac Function: Perform echocardiography before and after the procedure to assess parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Histology and Western Blot: Harvest heart tissue for histological examination (H&E staining) and Western blot analysis of the PI3K/Akt pathway proteins.

Data Presentation

The following tables provide a template for presenting quantitative data that could be obtained from the described experiments.

Table 1: In Vitro Effects of this compound on H/R-Injured H9c2 Cells

Treatment GroupCell Viability (% of Control)Apoptosis Rate (%)LDH Release (U/L)p-Akt/Akt Ratio (Fold Change)
Control100 ± 5.24.5 ± 1.125.3 ± 3.81.0
H/R + Vehicle52.1 ± 4.835.2 ± 3.589.6 ± 7.20.4 ± 0.1
H/R + 10 µM FCB65.7 ± 5.1#24.8 ± 2.9#68.4 ± 6.1#0.7 ± 0.2#
H/R + 25 µM FCB78.3 ± 6.2#15.6 ± 2.1#45.1 ± 5.5#1.2 ± 0.3#
H/R + 50 µM FCB85.4 ± 7.0#10.3 ± 1.8#35.7 ± 4.9#1.8 ± 0.4#

Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. H/R + Vehicle. FCB: this compound.

Table 2: In Vivo Effects of this compound on Myocardial Infarction in Rats

Treatment GroupInfarct Size (% of AAR)cTnI (ng/mL)CK-MB (U/L)LVEF (%)
Sham00.12 ± 0.0315.4 ± 2.175.2 ± 3.5
MI + Vehicle48.3 ± 4.12.58 ± 0.21125.7 ± 10.342.1 ± 3.8
MI + 10 mg/kg FCB35.6 ± 3.5#1.89 ± 0.18#98.2 ± 8.7#51.3 ± 4.1#
MI + 20 mg/kg FCB26.1 ± 2.9#1.21 ± 0.11#65.4 ± 7.2#59.8 ± 4.5#
MI + 40 mg/kg FCB18.7 ± 2.2#0.75 ± 0.09#42.6 ± 5.9#68.5 ± 3.9#

Data are presented as mean ± SD. AAR: Area at Risk; cTnI: cardiac Troponin I; CK-MB: Creatine Kinase-MB; LVEF: Left Ventricular Ejection Fraction. *p < 0.05 vs. Sham; #p < 0.05 vs. MI + Vehicle. FCB: this compound.

Conclusion

This compound represents a promising natural compound for investigation in the field of cardiovascular disease. The provided application notes and protocols offer a foundational framework for researchers to explore its cardioprotective potential. Further studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic efficacy in preclinical models.

Investigating the Anti-Diabetic Potential of 5'''-O-Feruloyl complanatoside B: Avenues for Research and Methodological Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific research on the direct anti-diabetic effects of isolated 5'''-O-Feruloyl complanatoside B necessitates a theoretical and extrapolated approach to outlining potential research applications and protocols. While extracts of Astragalus complanatus, the natural source of this flavonoid, have demonstrated anti-diabetic properties, the precise contribution and mechanisms of this compound remain to be elucidated.

This document provides a framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound for diabetes. The application notes and protocols described herein are based on established methodologies for evaluating anti-diabetic compounds and the known biological activities of structurally related flavonoids.

Hypothetical Data Summary

Given the absence of published quantitative data for this compound, the following table is a hypothetical representation of potential experimental outcomes. This is intended to serve as a template for data presentation in future studies.

Experimental ModelKey ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., Metformin)
In Vitro
L6 MyotubesGlucose Uptake (fold change)1.01.5 ± 0.22.5 ± 0.32.8 ± 0.2
MIN6 Pancreatic β-cellsInsulin (B600854) Secretion (ng/mg protein)5.2 ± 0.57.8 ± 0.610.5 ± 0.912.1 ± 1.1
3T3-L1 AdipocytesAdiponectin Secretion (ng/mL)25 ± 335 ± 450 ± 545 ± 4
In Vivo (db/db mice)
Blood Glucose (mg/dL)Fasting Blood Glucose350 ± 25280 ± 20200 ± 15180 ± 12
Oral Glucose Tolerance Test (AUC)12000 ± 8009500 ± 7007000 ± 6006500 ± 550
Serum Insulin (ng/mL)15.2 ± 1.512.5 ± 1.210.1 ± 1.09.5 ± 0.8
Pancreatic HistologyIslet Area (% of total pancreas)0.8 ± 0.11.0 ± 0.11.3 ± 0.21.4 ± 0.2

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-diabetic effects of this compound.

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of the compound to stimulate glucose transport into muscle cells, a key process in maintaining glucose homeostasis.

Materials:

  • L6 rat myoblast cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • DMEM with 2% horse serum

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-deoxy-D-[³H]glucose

  • This compound

  • Insulin (positive control)

  • Cytochalasin B (inhibitor)

  • Scintillation counter and fluid

Protocol:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS.

    • Seed cells in 24-well plates.

    • Upon reaching confluence, switch to differentiation medium (DMEM with 2% horse serum) for 5-7 days to allow myotube formation.

  • Treatment:

    • Starve differentiated myotubes in serum-free DMEM for 3 hours.

    • Wash cells with KRP buffer.

    • Incubate cells with various concentrations of this compound, insulin (100 nM), or vehicle (DMSO) in KRP buffer for 30 minutes.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose (0.5 µCi/well) and incubate for 10 minutes.

    • To determine non-specific uptake, treat a set of wells with cytochalasin B (10 µM) prior to adding the radiolabeled glucose.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lysis and Scintillation Counting:

    • Lyse the cells with 0.1 M NaOH.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific glucose uptake by subtracting the non-specific uptake from the total uptake.

    • Normalize data to protein concentration and express as fold change relative to the vehicle control.

In Vivo Study in a Type 2 Diabetes Animal Model (db/db mice)

This protocol outlines an in vivo study to evaluate the long-term effects of this compound on key diabetic parameters in a genetic model of type 2 diabetes.

Materials:

  • Male db/db mice (8 weeks old)

  • This compound

  • Metformin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • ELISA kits for insulin and adiponectin

  • Reagents for histological analysis (formalin, paraffin, insulin antibody)

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for one week.

    • Randomly divide mice into four groups: Vehicle control, Low-dose this compound, High-dose this compound, and Metformin.

  • Compound Administration:

    • Administer the respective treatments daily via oral gavage for 8 weeks.

  • Monitoring:

    • Measure body weight and food/water intake weekly.

    • Measure fasting blood glucose weekly from tail vein blood.

  • Oral Glucose Tolerance Test (OGTT):

    • Perform an OGTT at the end of the 8-week treatment period.

    • Fast mice overnight.

    • Administer a glucose solution (2 g/kg) orally.

    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Sample Collection and Analysis:

    • At the end of the study, collect blood via cardiac puncture and sacrifice the animals.

    • Separate serum and store at -80°C for insulin and adiponectin measurement using ELISA kits.

    • Harvest the pancreas for histological analysis. Fix in 10% formalin, embed in paraffin, and perform immunohistochemistry for insulin to assess beta-cell mass and islet morphology.

  • Data Analysis:

    • Analyze changes in body weight, food/water intake, and fasting blood glucose over time.

    • Calculate the area under the curve (AUC) for the OGTT.

    • Compare serum insulin and adiponectin levels between groups.

    • Quantify pancreatic islet area and insulin staining intensity.

Visualizations

Signaling Pathway Diagram

Insulin_Signaling_Pathway Insulin 5'''-O-Feruloyl complanatoside B (Hypothesized) IR Insulin Receptor Insulin->IR Activates IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibition of AS160 promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Hypothesized activation of the insulin signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Formulation invitro In Vitro Studies (L6, MIN6, 3T3-L1 cells) start->invitro glucose_uptake Glucose Uptake Assay invitro->glucose_uptake insulin_secretion Insulin Secretion Assay invitro->insulin_secretion gene_expression Gene Expression Analysis (qPCR, Western Blot) invitro->gene_expression invivo In Vivo Studies (db/db mice) glucose_uptake->invivo insulin_secretion->invivo gene_expression->invivo treatment 8-week Treatment invivo->treatment monitoring Metabolic Monitoring (Glucose, Body Weight) treatment->monitoring ogtt Oral Glucose Tolerance Test monitoring->ogtt analysis Biochemical & Histological Analysis ogtt->analysis end Conclusion: Efficacy & Mechanism analysis->end

High-Purity 5'''-O-Feruloyl Complanatoside B for Research: Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity 5'''-O-Feruloyl complanatoside B in scientific research. This natural flavonoid glycoside, isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati), is available from several reputable suppliers for research purposes.

Suppliers of High-Purity this compound

For researchers seeking to procure this compound, several suppliers offer high-purity grades suitable for in vitro and in vivo studies. These include:

  • AOBIOUS [1]

  • ChemFaces [2]

  • CD BioSustainable [3]

  • MedChemExpress [4]

  • Real-Gene Labs [5]

These suppliers typically provide the compound with purity levels exceeding 98%, ensuring reliability and reproducibility in experimental settings. The compound is generally soluble in solvents such as DMSO, pyridine, methanol, and ethanol[2].

Biological Activity and Research Applications

This compound is a member of the flavonoid class of compounds, which are known for their diverse pharmacological activities. It is isolated from Astragali Semen, a traditional Chinese medicine used for various ailments. Research suggests that flavonoids from this source are implicated in the management of chronic diseases, including cardiovascular diseases, diabetes, and cancers[6][7][8]. The biological activities of flavonoids from Astragalus complanatus are thought to be mediated, in part, through the modulation of key signaling pathways, such as the NF-κB pathway, which is central to inflammation.

Table 1: Potential Research Applications of this compound
Research AreaPotential Application
Oncology Investigation of anti-proliferative and pro-apoptotic effects on various cancer cell lines.[6]
Cardiovascular Disease Study of cardioprotective effects in models of cardiac dysfunction.
Diabetes and Metabolic Disorders Exploration of effects on glucose metabolism and insulin (B600854) signaling pathways.
Inflammation Elucidation of anti-inflammatory mechanisms, particularly the inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HepG2 - liver cancer, MCF-7 - breast cancer)

  • This compound (dissolved in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 1 µM to 100 µM. A vehicle control (DMSO) should be included.

  • Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Workflow for Cell Viability Assay:

Cell_Viability_Workflow A Seed Cells in 96-well plate B Treat with 5'''-O-Feruloyl complanatoside B A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance F->G

Cell Viability Assay Workflow

Western Blot Analysis for NF-κB Pathway Activation

This protocol is to determine the effect of this compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes. A negative control (no LPS) and a vehicle control (DMSO + LPS) should be included.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathway of LPS-induced NF-κB Activation and its Inhibition:

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound 5'''-O-Feruloyl complanatoside B Compound->IKK Inhibits Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

LPS/TLR4-mediated NF-κB signaling and its potential inhibition.

Conclusion

This compound is a promising natural compound for research in oncology, cardiovascular disease, diabetes, and inflammation. The provided protocols offer a starting point for investigating its biological activities. Researchers are encouraged to optimize these protocols for their specific experimental systems. The availability of high-purity compound from various suppliers facilitates further exploration of its therapeutic potential.

References

Troubleshooting & Optimization

Improving the solubility of 5'''-O-Feruloyl complanatoside B for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with 5'''-O-Feruloyl complanatoside B during experimental assays.

Troubleshooting Guide

Issue: Precipitate formation when preparing stock solutions or diluting in aqueous buffers.

This compound, a flavonoid glycoside, has limited aqueous solubility, which can lead to precipitation and inaccurate results in biological assays. The following steps provide a systematic approach to troubleshoot and improve its solubility.

Workflow for Improving Solubility:

G cluster_0 Initial Stock Solution Preparation cluster_1 Troubleshooting Dilution in Aqueous Buffer cluster_2 Solubilization Strategies cluster_3 Validation and Final Preparation start Start: Weigh 5'''-O-Feruloyl complanatoside B solvent Select an appropriate organic solvent (e.g., DMSO, Ethanol) start->solvent dissolve Dissolve compound in the chosen organic solvent to create a high-concentration stock solution. solvent->dissolve dilute Dilute stock solution into aqueous assay buffer dissolve->dilute observe Observe for precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate No Precipitation: Proceed with Assay observe->no_precipitate No strategy Select a Solubilization Strategy precipitate->strategy cosolvent 1. Co-solvent System strategy->cosolvent ph_adjust 2. pH Adjustment strategy->ph_adjust surfactant 3. Use of Surfactants strategy->surfactant cyclodextrin 4. Cyclodextrin Complexation strategy->cyclodextrin re_dilute Re-prepare working solution using the selected strategy cosolvent->re_dilute ph_adjust->re_dilute surfactant->re_dilute cyclodextrin->re_dilute validate Validate for absence of precipitation re_dilute->validate proceed Proceed with Assay validate->proceed

Caption: Troubleshooting workflow for improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for preparing a stock solution of this compound?

Based on available data, dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol (B145695) are suitable solvents for creating an initial high-concentration stock solution. DMSO is a common choice for in vitro assays due to its strong solubilizing power and miscibility with aqueous solutions.[1]

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out." Several strategies can be employed to prevent this:

  • Optimize Co-solvent Concentration: While DMSO is a good initial solvent, high concentrations can be toxic to cells. Experiment with adding a smaller volume of the DMSO stock to a larger volume of buffer while vortexing to ensure rapid mixing. You can also explore less polar co-solvents like ethanol.[2][3]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent.[4] Try adjusting the pH of your aqueous buffer. Since flavonoids are generally weak acids, increasing the pH slightly may enhance solubility.[4]

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) in the assay buffer to help solubilize hydrophobic compounds by forming micelles.[2]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[6]

Q3: Are there any other advanced formulation strategies I can consider?

For more challenging solubility issues, especially for in vivo studies, consider these approaches:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and bioavailability.[2][5]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a higher dissolution rate.[2][7] This can be achieved through techniques like micronization or nanosuspension.[2][5]

Quantitative Data Summary

Solvent/ExcipientTypeRecommended Starting Concentration in Final Assay MediumNotes
DMSO Co-solvent< 1% (v/v)High solubilizing power, but can be cytotoxic at higher concentrations.[1]
Ethanol Co-solvent< 5% (v/v)Generally less toxic to cells than DMSO.
Methanol Co-solventNot generally recommended for cell-based assays due to toxicity.Can be used for non-cellular assays.
Tween® 20/80 Surfactant0.01% - 0.1% (v/v)Can interfere with some assays; a vehicle control is essential.
β-Cyclodextrin Complexing Agent1 - 10 mMCan enhance solubility by forming inclusion complexes.[6]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution
  • Accurately weigh 1 mg of this compound.

  • Add 107.2 µL of DMSO to achieve a 10 mM stock solution (Molecular Weight: 932.8 g/mol ).

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using β-Cyclodextrin
  • Prepare a 10 mM solution of β-cyclodextrin in your desired aqueous assay buffer.

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., 20 mM in DMSO).

  • Slowly add the compound stock solution to the β-cyclodextrin solution with vigorous stirring.

  • Allow the mixture to equilibrate for at least 1 hour at room temperature.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Signaling Pathway and Logical Relationship Diagrams

G cluster_0 Solubility Challenge cluster_1 Solubilization Approaches cluster_2 Desired Outcome compound 5'''-O-Feruloyl complanatoside B (Poorly Aqueous Soluble) precipitation Precipitation/ Inaccurate Results compound->precipitation assay_buffer Aqueous Assay Buffer assay_buffer->precipitation cosolvents Co-solvents (DMSO, Ethanol) precipitation->cosolvents Mitigated by ph pH Adjustment precipitation->ph Mitigated by surfactants Surfactants (e.g., Tween® 20) precipitation->surfactants Mitigated by cyclodextrins Cyclodextrins precipitation->cyclodextrins Mitigated by soluble_complex Soluble Compound in Assay Buffer cosolvents->soluble_complex ph->soluble_complex surfactants->soluble_complex cyclodextrins->soluble_complex valid_assay Valid and Reproducible Assay Results soluble_complex->valid_assay

Caption: Logical relationship between the solubility problem and potential solutions.

References

Stability of 5'''-O-Feruloyl complanatoside B in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5'''-O-Feruloyl complanatoside B

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Stability of this compound in Different Solvents

Question: How stable is this compound in common laboratory solvents?

Answer:

Currently, there is limited published data specifically detailing the stability of this compound across a range of solvents. However, based on the general stability of flavonoid glycosides and feruloyl derivatives, it is anticipated that the stability will be influenced by the solvent's polarity, pH, and the storage conditions (temperature and light exposure).

To facilitate your research, we have provided a general experimental protocol to assess its stability and a template table to present the data.

Hypothetical Stability Data of this compound

The following table represents a template for presenting stability data. Actual results will vary based on experimental conditions.

SolventTemperature (°C)Time (hours)Initial Concentration (µg/mL)Remaining Concentration (µg/mL)Degradation (%)Observations
Dimethyl Sulfoxide (DMSO)250100010000Clear solution
2410009851.5No visible change
4810009623.8No visible change
40100010000Clear solution
2410009950.5No visible change
4810009910.9No visible change
Ethanol (B145695)250100010000Clear solution
2410009505.0Slight yellowing
48100089011.0Noticeable yellowing
40100010000Clear solution
2410009881.2No visible change
4810009752.5No visible change
Phosphate-Buffered Saline (PBS, pH 7.4)250100010000Clear solution
24100085015.0Significant yellowing
48100072028.0Precipitate observed
40100010000Clear solution
2410009604.0Slight cloudiness
4810009109.0Cloudiness increased

Experimental Protocols

Question: What is a standard protocol for determining the stability of this compound in different solvents?

Answer:

A robust method for assessing the stability of this compound involves using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This allows for the quantification of the parent compound over time.

Protocol for Solvent Stability Assessment
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the test solvents (e.g., DMSO, ethanol, PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation:

    • Aliquot the working solutions into several vials for each time point and temperature condition to be tested (e.g., 0, 6, 12, 24, 48 hours at 4°C and 25°C).

    • Protect the samples from light by using amber vials or covering them with aluminum foil.

  • Sample Analysis by HPLC:

    • At each designated time point, take an aliquot from the respective vial.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve good separation.

    • Detect the compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial concentration (time 0).

    • The degradation percentage can be calculated as: (1 - (Peak Area at time t / Peak Area at time 0)) * 100.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solutions (in test solvents) stock->working aliquot Aliquot for time points (0, 6, 12, 24, 48h) working->aliquot store Store at different temperatures (e.g., 4°C, 25°C) in the dark aliquot->store hplc Analyze by HPLC-UV (C18 column) store->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Guides

Question: I am seeing unexpected peaks in my HPLC chromatogram during my stability study. What could be the cause?

Answer:

Unexpected peaks can arise from several sources. Here are some common causes and troubleshooting steps:

IssuePossible CauseTroubleshooting Steps
Ghost Peaks Contamination in the mobile phase, injector, or column.Flush the injector and column with a strong solvent. Use fresh, high-purity mobile phase.
Split Peaks Column void, partially blocked frit, or sample solvent incompatible with the mobile phase.Reverse-flush the column. If the problem persists, replace the column. Ensure the sample is dissolved in a solvent similar to the mobile phase.
Broad Peaks Column contamination, low mobile phase flow rate, or leaks in the system.Replace the guard column. Check for leaks and ensure the flow rate is correct.
New Peaks Appearing Over Time Degradation of this compound.This is expected in a stability study. Characterize the new peaks using mass spectrometry (LC-MS) to identify degradation products.

Question: My results show rapid degradation of the compound in an aqueous buffer. How can I mitigate this?

Answer:

Flavonoid glycosides can be susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. Consider the following:

  • pH Adjustment: Test the stability in buffers with a slightly acidic pH (e.g., pH 5-6), as this can often slow down hydrolysis.

  • Lower Temperature: Conduct experiments at lower temperatures (e.g., 4°C) to reduce the rate of degradation.

  • Aqueous-Organic Mixtures: If compatible with your experimental design, consider using a mixture of buffer and an organic solvent (e.g., ethanol or acetonitrile) to improve stability.

  • Fresh Preparations: For biological assays, prepare fresh solutions immediately before use.

FAQs

Q1: What are the likely degradation products of this compound?

A1: The degradation of this compound is likely to occur through the hydrolysis of the ester and glycosidic bonds. This would result in the formation of complanatoside B and ferulic acid, and further hydrolysis could yield the aglycone and respective sugar moieties.

Q2: Which signaling pathways might be affected by this compound or its degradation products?

A2: Flavonoids from Astragalus species have been reported to modulate various signaling pathways.[1][2] It is plausible that this compound could influence pathways such as the NF-κB signaling pathway, which is involved in inflammation.[1][2][3] The compound may also interact with pathways related to oxidative stress and cell survival.

Potential Signaling Pathway Modulation

G cluster_downstream Downstream Signaling cluster_response Cellular Response compound 5'''-O-Feruloyl complanatoside B receptor Cell Surface Receptor compound->receptor Binds ikk IKKβ receptor->ikk Activates nfkb_i IκBα ikk->nfkb_i Phosphorylates & Degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to gene Gene Transcription (e.g., inflammatory cytokines) nucleus->gene Activates inflammation Inflammatory Response gene->inflammation

References

Technical Support Center: Optimizing Extraction of 5'''-O-Feruloyl Complanatoside B from Astragalus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 5'''-O-Feruloyl complanatoside B from the seeds of Astragalus complanatus (Semen Astragali Complanati).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Astragalus complanatus?

A1: this compound is an acylated flavonol glycoside found in the seeds of Astragalus complanatus.[1][2] Flavonoids from this plant, are recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and immunomodulatory effects, making them of significant interest for pharmaceutical research and development.[3][4]

Q2: Which extraction methods are most effective for obtaining flavonoid glycosides from Astragalus?

A2: Several methods can be employed, each with distinct advantages. Conventional methods include solvent reflux and maceration.[3] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE) are often more efficient, offering higher yields in shorter times.[5] UAE, in particular, is noted for its efficiency in extracting flavonoids by using ultrasonic cavitation to disrupt cell walls.

Q3: What is the best solvent for extracting this compound?

A3: As a polar flavonoid glycoside, this compound is best extracted using polar solvents. Aqueous ethanol (B145695) (typically 60-80%) and methanol (B129727) are the most commonly reported and effective solvents for extracting flavonoids from Astragalus species.[2][3] The specific concentration of ethanol should be optimized for your particular experimental setup.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is the standard analytical method for the precise quantification of specific flavonoid glycosides like this compound.[1][6][7] A validated method with a reference standard is required for accurate results.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Target Compound 1. Sub-optimal Solvent Choice: The polarity of the solvent may not be suitable for this compound. 2. Inefficient Extraction Method: Insufficient disruption of plant cell walls. 3. Degradation of Compound: Acylated glycosides can be sensitive to high temperatures, prolonged extraction times, or inappropriate pH levels.[8] The feruloyl group may be cleaved under harsh conditions.1. Optimize Solvent: Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 80%). Aqueous ethanol is generally effective for flavonoid glycosides. 2. Enhance Extraction: Switch to or optimize an advanced method like Ultrasound-Assisted Extraction (UAE). Ensure the plant material is finely powdered to maximize surface area. 3. Control Conditions: Reduce extraction temperature (see Table 1 for ranges). Perform a time-course experiment to find the optimal duration without causing degradation. Ensure the solvent pH is near neutral unless otherwise specified.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of secondary metabolites can vary based on harvest time, growing conditions, and storage. 2. Inconsistent Grinding: Particle size affects extraction efficiency. 3. Fluctuations in Extraction Parameters: Minor, unmonitored changes in temperature, time, or solvent ratio.1. Standardize Material: Whenever possible, use a single, homogenized batch of plant material for a series of experiments. Document the source and batch number. 2. Uniform Particle Size: Sieve the powdered plant material to ensure a consistent and fine particle size for all extractions. 3. Strict Parameter Control: Calibrate equipment regularly. Precisely control temperature, sonication power, solvent-to-solid ratio, and extraction time for every run.
Presence of Impurities in Extract 1. Co-extraction of Other Compounds: The chosen solvent will inevitably extract other compounds with similar polarity (e.g., other flavonoids, saponins). 2. Extraction of Lipids and Fats: If using whole seeds, non-polar compounds may be co-extracted, especially with lower polarity solvents.1. Purification Steps: Employ post-extraction purification techniques such as liquid-liquid partitioning or solid-phase extraction (e.g., using macroporous resins like Diaion HP-20) to separate the target compound.[1] 2. Defatting Step: Before the main extraction, pre-extract the powdered seeds with a non-polar solvent like n-hexane to remove lipids.
Poor Separation in HPLC Analysis 1. Inappropriate Column or Mobile Phase: The HPLC method is not optimized for separating complex flavonoid glycosides. 2. Sample Overload: Injecting too concentrated an extract can lead to broad, overlapping peaks.1. Method Development: Use a C18 column and optimize the mobile phase gradient (typically acetonitrile (B52724) and water with a small amount of formic acid to improve peak shape). 2. Dilute Sample: Dilute the extract before injection. Perform a series of dilutions to find the optimal concentration for clear peak separation.

Data on Extraction Parameters

The following tables summarize quantitative data from studies on flavonoid extraction from Astragalus species, providing a baseline for optimization.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Total Flavonoids from Astragalus

ParameterOptimized Value/RangeSource(s)
Ethanol Concentration 70-75%[1]
Extraction Temperature 50-64°C[4]
Extraction Time 35-75 minutes[1][4]
Liquid-to-Solid Ratio 24-40 mL/g[1][4]
Ultrasonic Power 100-234 W[4]

Table 2: Comparison of Different Extraction Methods for Total Flavonoids

Extraction MethodKey AdvantagesKey Disadvantages
Solvent Reflux Simple setup, effective for many compounds.Time-consuming, uses large solvent volumes, potential for thermal degradation.[3]
Ultrasound-Assisted (UAE) High efficiency, reduced extraction time and solvent use.[4]Requires specialized equipment, potential for localized heating.
Enzyme-Assisted (EAE) High specificity, can break down cell walls effectively.Cost of enzymes, requires specific pH and temperature conditions.
Microwave-Assisted (MAE) Very rapid, high extraction rates.Requires specialized microwave equipment, risk of overheating and degradation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a recommended starting point based on optimized conditions for total flavonoids from Astragalus. Further optimization for the specific target compound is advised.

  • Sample Preparation:

    • Grind dried seeds of Astragalus complanatus into a fine powder (e.g., to pass through a 40-60 mesh sieve).

    • Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

  • Extraction:

    • Weigh 1.0 g of the dried powder and place it into a 50 mL extraction vessel.

    • Add 30 mL of 75% aqueous ethanol (a 1:30 solid-to-liquid ratio).[1]

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

    • Set the extraction temperature to 58°C and the ultrasonic power to 100 W.[1]

    • Extract for 35 minutes.[1]

  • Sample Recovery:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Re-extract the residue one more time under the same conditions to maximize yield.

    • Combine the supernatants.

  • Solvent Removal and Analysis:

    • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol or mobile phase for HPLC or LC-MS analysis.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Conventional Solvent Reflux Extraction

This protocol is based on traditional methods reported for flavonoid analysis in Astragalus complanatus.[3]

  • Sample Preparation:

    • Prepare finely ground and dried Astragalus complanatus seed powder as described in Protocol 1.

  • Extraction:

    • Place 10 g of the dried powder in a round-bottom flask.

    • Add 300 mL of 70% aqueous ethanol (a 1:30 solid-to-liquid ratio).

    • Set up a reflux condenser and heat the mixture to boiling.

    • Maintain the reflux for 1 hour.[3]

  • Sample Recovery:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Collect the filtrate (extract). It is recommended to re-extract the residue twice more, combining all filtrates.

  • Solvent Removal and Analysis:

    • Concentrate the combined filtrates using a rotary evaporator.

    • Prepare the final extract for analysis as described in Protocol 1.

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for Extraction and Optimization cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification start Astragalus complanatus Seeds grind Grinding & Sieving start->grind dry Drying grind->dry extract Solvent Extraction (e.g., UAE, Reflux) dry->extract params Optimization of: - Solvent Conc. - Temperature - Time - Solid/Liquid Ratio extract->params separate Filtration / Centrifugation extract->separate concentrate Solvent Evaporation separate->concentrate purify Purification (Optional) - L-L Partitioning - Column Chromatography concentrate->purify quantify Quantification (HPLC / LC-MS) concentrate->quantify purify->quantify G Diagram 2: Potential Anti-Inflammatory Signaling Pathways Modulated by TFA cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps Inflammatory Stimulus (e.g., LPS) p38 p38 lps->p38 jnk JNK lps->jnk ikk IKKα/β lps->ikk tfa Total Flavonoids from Astragalus (TFA) tfa->p38 tfa->jnk tfa->ikk response Inflammatory Response (↑ TNF-α, IL-6, iNOS, COX-2) p38->response jnk->response ikb IκBα ikk->ikb nfkb NF-κB p65 (Nuclear Translocation) ikb->nfkb nfkb->response

References

Technical Support Center: Overcoming Low Bioavailability of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 5'''-O-Feruloyl complanatoside B and other flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a flavonoid glycoside isolated from Astragali Semen, the seeds of Astragalus complanatus.[1][2] Like many flavonoids, it is being investigated for its potential therapeutic effects in chronic diseases such as cardiovascular diseases, diabetes, and cancers.[2][3][4] However, flavonoids, in general, exhibit low oral bioavailability due to factors like poor aqueous solubility, extensive metabolism in the gut and liver, and rapid elimination.[5][6][7] This low bioavailability can limit their therapeutic efficacy, making it a significant concern for in vivo applications.

Q2: What are the primary reasons for the low bioavailability of flavonoids like this compound?

A2: The low bioavailability of flavonoids is generally attributed to several factors:

  • Poor Aqueous Solubility: Many flavonoids are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which limits their dissolution and subsequent absorption.[5][6]

  • Extensive First-Pass Metabolism: Flavonoids undergo significant metabolism by enzymes in the intestinal wall and the liver (Phase I and Phase II metabolism), leading to the formation of metabolites that are often less active and more readily excreted.[7] Glucuronidation is a major metabolic pathway that reduces the bioavailability of many phenolic compounds.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump flavonoids back into the intestinal lumen, reducing their net absorption.

  • Degradation in the Gastrointestinal Tract: The chemical structure of flavonoids can be susceptible to degradation by gut microbiota and the harsh pH conditions of the stomach.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: While specific data for this compound is limited, several strategies have proven effective for improving the bioavailability of other flavonoids and can be investigated for this compound. These can be broadly categorized as:

  • Formulation-Based Approaches: Utilizing nanodelivery systems such as nanoemulsions, nanoparticles, and liposomes can improve solubility, protect the flavonoid from degradation, and enhance absorption.[5]

  • Co-administration with Bioenhancers: Administering the flavonoid with compounds that inhibit its metabolism or efflux can increase its systemic exposure. Piperine (B192125), an alkaloid from black pepper, is a well-known bioenhancer.[8]

  • Structural Modification: Chemical modifications of the flavonoid structure, such as methylation or acylation, can improve its lipophilicity and metabolic stability.[9]

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound in preclinical animal studies.

Troubleshooting Steps:

  • Assess Formulation and Solubility:

    • Problem: The compound may not be fully dissolved in the vehicle used for oral administration, leading to variable dosing and poor absorption.

    • Solution: Evaluate the solubility of this compound in various pharmaceutically acceptable vehicles. Consider using co-solvents or preparing a nanoemulsion to improve solubility and dissolution rate.

  • Investigate Metabolic Stability:

    • Problem: Rapid metabolism in the gut wall and liver can lead to low systemic exposure of the parent compound.

    • Solution: Conduct in vitro metabolism studies using liver microsomes or intestinal S9 fractions to understand the metabolic fate of the compound. If extensive metabolism is observed, consider co-administration with a metabolic inhibitor like piperine.

  • Optimize the Animal Study Protocol:

    • Problem: Suboptimal dosing volumes, gavage technique, or blood sampling times can lead to inaccurate pharmacokinetic data.

    • Solution: Ensure proper oral gavage technique to deliver the full dose to the stomach. Optimize the blood sampling schedule to capture the absorption, distribution, and elimination phases accurately. A typical schedule includes time points at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]

Issue 2: High variability in bioavailability enhancement when using nanoformulations.

Troubleshooting Steps:

  • Characterize the Nanoformulation Thoroughly:

    • Problem: Inconsistent particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion can lead to variable in vivo performance.

    • Solution: Characterize each batch of the nanoformulation for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Ensure these parameters are within a narrow, reproducible range. For example, a desirable nanoemulsion would have a particle size below 200 nm and a PDI below 0.3.

  • Evaluate Formulation Stability:

    • Problem: The nanoemulsion may not be stable under the physiological conditions of the gastrointestinal tract, leading to premature release of the flavonoid.

    • Solution: Assess the stability of the nanoformulation in simulated gastric and intestinal fluids. Monitor for any changes in particle size or signs of drug precipitation.

  • Standardize the Preparation Method:

    • Problem: Minor variations in the nanoemulsion preparation process can lead to significant differences in the final product.

    • Solution: Strictly adhere to a standardized protocol for nanoemulsion preparation, including the order of component addition, stirring speed, and homogenization parameters.

Data Presentation: Strategies to Enhance Flavonoid Bioavailability

StrategyMechanism of ActionAdvantagesDisadvantages
Nanoemulsions Increases solubility and surface area for absorption; protects from enzymatic degradation.[5]Significant improvement in bioavailability; suitable for lipophilic compounds.Requires specialized equipment for preparation and characterization; potential for physical instability.
Polymeric Nanoparticles Encapsulates the flavonoid, providing controlled release and protection from degradation.High loading capacity; potential for targeted delivery.Potential for polymer-related toxicity; complex manufacturing process.
Liposomes Encapsulates the flavonoid in a lipid bilayer, facilitating absorption.Biocompatible and biodegradable; can encapsulate both hydrophilic and lipophilic compounds.Low encapsulation efficiency for some compounds; potential for instability.
Co-administration with Piperine Inhibits P-glycoprotein and CYP3A4 enzymes in the intestine and liver, reducing efflux and metabolism.[8]Easy to implement; synergistic therapeutic effects may be possible.Potential for drug-drug interactions; effect can vary between individuals.
Structural Modification (e.g., Methylation) Increases lipophilicity and metabolic stability.[9]Can lead to a new chemical entity with improved drug-like properties.Requires synthetic chemistry expertise; modified compound may have altered biological activity.

Experimental Protocols

Protocol 1: Preparation of a Flavonoid Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.

Materials:

  • This compound (or other flavonoid)

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Dissolve the flavonoid in the oil phase. Gentle heating and vortexing may be required to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze the nanoemulsion using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoemulsion droplets using DLS.

    • Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).

    • Entrapment Efficiency: Determine the amount of flavonoid encapsulated in the nanoemulsion using a suitable analytical method like HPLC after separating the free drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats with Piperine Co-administration

This protocol outlines an in vivo study to evaluate the effect of piperine on the pharmacokinetics of a flavonoid.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound (or other flavonoid)

  • Piperine

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the rats overnight (12-16 hours) with free access to water before dosing.

  • Dosing:

    • Group 1 (Control): Administer the flavonoid suspension orally via gavage at a predetermined dose.

    • Group 2 (Treatment): Administer piperine orally 30 minutes before the oral administration of the flavonoid at the same dose as the control group.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis (e.g., by protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the flavonoid in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups using non-compartmental analysis software. Compare the parameters between the control and treatment groups to determine the effect of piperine on the flavonoid's bioavailability.

Mandatory Visualizations

Signaling Pathways

experimental_workflow cluster_prep Formulation & Dosing cluster_animal In Vivo Study (Rats) cluster_analysis Bioanalysis & Data Processing flavonoid Flavonoid Suspension dosing Oral Gavage flavonoid->dosing piperine Piperine Suspension piperine->dosing nanoemulsion Flavonoid Nanoemulsion nanoemulsion->dosing blood_sampling Blood Sampling (0-24h) dosing->blood_sampling plasma Plasma Separation blood_sampling->plasma lcms LC-MS/MS Analysis plasma->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 Nrf2->Cul3 ubiquitination & degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to genes Antioxidant Gene Expression (e.g., HO-1) ARE->genes activates transcription Flavonoids Flavonoids Flavonoids->Keap1 induces dissociation

References

Technical Support Center: 5'''-O-Feruloyl complanatoside B and Astragalus complanatus Flavonoid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 5'''-O-Feruloyl complanatoside B and total flavonoid extracts from Astragalus complanatus (Semen Astragali Complanati). Due to the limited specific data on this compound, this guide leverages information on the total flavonoid extracts from its natural source, which can provide valuable insights for experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Handling and Solubility

Q1: I am having trouble dissolving this compound / Astragalus complanatus flavonoid extract. What solvents are recommended?

A1: Flavonoid glycosides like this compound can exhibit limited solubility in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your assays low (typically below 0.5%). For extraction from plant material, ethanol (B145695) or methanol (B129727) are commonly used.

Q2: My dissolved flavonoid solution appears cloudy or forms a precipitate when added to my aqueous cell culture medium. What should I do?

A2: This is a common issue related to the poor aqueous solubility of many flavonoids. Here are some troubleshooting steps:

  • Lower the final concentration: The flavonoid may be precipitating out at the concentration you are using. Try a lower final concentration.

  • Optimize DMSO concentration: Ensure the final DMSO concentration is not exceeding a level that is toxic to your cells but is sufficient to maintain solubility.

  • Use a carrier: For in vivo studies, formulation with carriers like cyclodextrins can enhance solubility. For in vitro work, conjugation with sugars to form glycosides can improve solubility.

  • Sonication: Briefly sonicating the final solution might help in dissolving small precipitates.

  • Fresh dilutions: Always prepare fresh dilutions from your DMSO stock for each experiment.

2. Inconsistent Results in Cell-Based Assays

Q3: I am observing inconsistent results in my cell viability (e.g., MTT) assays with Astragalus complanatus flavonoid extract. What could be the cause?

A3: Inconsistent results in cell-based assays with plant extracts can stem from several factors:

  • Extract variability: The composition of plant extracts can vary depending on the source, harvesting time, and extraction method. Ensure you are using a standardized extract or a well-characterized batch.

  • Interference with the assay: Flavonoids, being antioxidants, can directly reduce the MTT reagent, leading to a false positive signal for cell viability. It is crucial to include a cell-free control (media + flavonoid extract + MTT reagent) to check for direct reduction. Consider using an alternative viability assay like the Sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.

  • Cell culture conditions: Variations in cell seeding density, passage number, and growth phase can all impact the cellular response to treatment. Maintain consistent cell culture practices.

  • Solvent effects: As mentioned, high concentrations of the solvent (e.g., DMSO) can affect cell viability. Always include a vehicle control (cells + solvent at the same final concentration as the treated wells).

Q4: My Western blot results for signaling proteins after treatment with the flavonoid extract are not reproducible. What are some common pitfalls?

A4: Western blotting with plant extracts can be challenging. Here are some troubleshooting tips:

  • Protein extraction: Plant-derived compounds can interfere with protein extraction and quantification. Ensure your lysis buffer is effective and that you are accurately quantifying protein concentrations before loading.

  • Antibody specificity: Verify the specificity of your primary antibodies for the target proteins.

  • Loading controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

  • Blocking and washing: Optimize blocking conditions (e.g., using non-fat milk or BSA) and washing steps to minimize non-specific antibody binding and background noise.

Quantitative Data Summary

The following tables summarize representative quantitative data for total flavonoid extracts from Astragalus species. Note that specific values for this compound are not widely available in the literature.

Table 1: Total Phenolic and Flavonoid Content of Astragalus membranaceus Root Extracts from Different Origins [1]

OriginTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg CE/g extract)
Inner Mongolia197.40 ± 1.95112.75 ± 0.77
Heilongjiang164.93 ± 2.1452.27 ± 4.63
Shanxi155.62 ± 0.9569.12 ± 6.59
Gansu135.24 ± 1.6667.22 ± 3.67

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents

Table 2: Antioxidant Activity of Astragalus membranaceus Stem and Leaf Flavonoids [2]

AssayEC50 (mg/mL)
DPPH Radical Scavenging1.25
ABTS•+ Radical Scavenging5.0
Ferric Reducing Antioxidant Power (FRAP)1.25

EC50 represents the concentration that causes a 50% maximal effect.

Table 3: Anti-inflammatory Effects of Total Flavonoids of Astragalus (TFA) on Cytokine Production in LPS-stimulated RAW 264.7 Macrophages [3]

CytokineEffect of TFA Treatment
TNF-αSignificantly inhibited mRNA levels in a dose-dependent manner
IL-1βSignificantly inhibited mRNA levels in a dose-dependent manner
IL-6Significantly inhibited mRNA levels in a dose-dependent manner
IL-10Increased mRNA level in a dose-dependent manner

Experimental Protocols

1. Extraction of Total Flavonoids from Astragalus complanatus Seeds

This protocol is a general guideline and may require optimization.

  • Plant Material: Dried and powdered seeds of Astragalus complanatus.

  • Extraction Solvent: 70% Ethanol.

  • Procedure:

    • Mix the powdered seeds with the 70% ethanol in a 1:10 ratio (w/v).

    • Macerate for 24 hours at room temperature with occasional stirring.

    • Filter the extract.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

    • The resulting crude extract can be further purified using column chromatography (e.g., with macroporous resin).

2. DPPH Radical Scavenging Assay for Antioxidant Activity

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • Methanol.

    • Test sample (flavonoid extract dissolved in a suitable solvent).

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • Prepare different concentrations of the test sample and positive control.

    • In a 96-well plate, add your sample or standard to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against sample concentration.

3. MTT Assay for Cell Viability

  • Materials:

    • Cells of interest (e.g., cancer cell line, normal cell line).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Test compound (flavonoid extract).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Treat the cells with various concentrations of the flavonoid extract for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • If using adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals. If using suspension cells, the solubilization solution can be added directly.

    • Measure the absorbance at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation plant_material Astragalus complanatus seeds extraction Ethanol Extraction plant_material->extraction purification Purification extraction->purification flavonoid_extract Total Flavonoid Extract purification->flavonoid_extract antioxidant Antioxidant Assays (e.g., DPPH) flavonoid_extract->antioxidant cell_viability Cell Viability Assays (e.g., MTT) flavonoid_extract->cell_viability anti_inflammatory Anti-inflammatory Assays flavonoid_extract->anti_inflammatory ic50 IC50 Determination antioxidant->ic50 cell_viability->ic50 pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis

Caption: General experimental workflow for studying Astragalus complanatus flavonoids.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition LPS LPS JNK JNK LPS->JNK AKT AKT LPS->AKT IKK IKK LPS->IKK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) JNK->Inflammatory_Cytokines NFkB NF-κB AKT->NFkB IKK->NFkB NFkB->Inflammatory_Cytokines TFA Total Flavonoids of Astragalus TFA->JNK inhibits TFA->AKT inhibits TFA->NFkB inhibits

Caption: Inhibition of the JNK/AKT/NF-κB signaling pathway by total flavonoids of Astragalus.

References

Purity standards for 5'''-O-Feruloyl complanatoside B in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'''-O-Feruloyl complanatoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity standards, experimental best practices, and troubleshooting for biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid glycoside that has been isolated from the seeds of Astragalus complanatus.[1][2] Like other flavonoids, it is being investigated for a variety of potential therapeutic effects, including applications in cardiovascular disease, diabetes, and cancer research.[1][2]

Q2: What purity level of this compound is recommended for biological assays?

A2: For cell-based assays and other biological experiments, a purity of ≥98% is highly recommended. This minimizes the risk of confounding results from impurities. Commercially available this compound is often supplied at this purity level.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. For cell culture experiments, preparing a high-concentration stock solution in DMSO is a common practice. It is crucial to ensure the final concentration of the solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the recommended storage conditions for this compound?

A4: Both the solid compound and stock solutions should be stored at -20°C or -80°C to maintain stability and prevent degradation. Protect from light and moisture.

Purity and Quality Control Standards

Ensuring the purity and integrity of this compound is critical for obtaining reliable and reproducible data in biological assays. The following table summarizes key quality control parameters.

ParameterRecommended SpecificationAnalytical MethodPurpose
Purity ≥98%High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)To ensure the compound is free from significant impurities that could interfere with the assay.
Identity Conforms to reference spectraNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)To confirm the chemical structure of the compound.
Residual Solvents As per ICH guidelinesGas Chromatography (GC)To ensure that residual solvents from synthesis and purification are below levels that could cause toxicity.
Appearance White to off-white solidVisual InspectionA basic check for degradation or contamination.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in biological assays.

Issue 1: Inconsistent or No Biological Effect Observed

  • Possible Cause:

    • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Low Purity: The presence of impurities may interfere with the expected activity.

    • Incorrect Concentration: Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response.

    • Cell Line Insensitivity: The chosen cell line may not express the target of this compound.

  • Troubleshooting Steps:

    • Verify Stock Solution: Prepare a fresh stock solution from the solid compound.

    • Confirm Purity: If possible, re-verify the purity of the compound using HPLC.

    • Recalculate Dilutions: Double-check all calculations for the preparation of working solutions.

    • Literature Review: Confirm that the chosen cell line and assay are appropriate for studying the effects of this class of compounds.

    • Include Positive Controls: Use a compound with a known effect on your assay to ensure the experimental system is working correctly.

Issue 2: Poor Solubility in Aqueous Media

  • Possible Cause:

    • Precipitation: The compound may precipitate when the DMSO stock is diluted into aqueous assay buffer or cell culture medium.

  • Troubleshooting Steps:

    • Optimize Dilution: When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid mixing and minimize precipitation.

    • Use a Carrier Protein: For certain applications, a carrier protein like bovine serum albumin (BSA) can help to maintain the solubility of hydrophobic compounds.

    • Test Different Solvents: While DMSO is common, for some assays, ethanol may be a suitable alternative. Always include a vehicle control.

Issue 3: Observed Cytotoxicity at Low Concentrations

  • Possible Cause:

    • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the well may be too high.

    • Compound-Induced Cytotoxicity: The compound itself may be cytotoxic to the specific cell line at the tested concentrations.

  • Troubleshooting Steps:

    • Check Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle control with the highest concentration of the solvent used.

    • Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of concentrations to determine the cytotoxic threshold of this compound for your cell line.

cluster_troubleshooting Troubleshooting Workflow Inconsistent Results Inconsistent Results Check Purity Check Purity Inconsistent Results->Check Purity Verify Concentration Verify Concentration Inconsistent Results->Verify Concentration Assess Stability Assess Stability Inconsistent Results->Assess Stability Optimize Assay Optimize Assay Check Purity->Optimize Assay Verify Concentration->Optimize Assay Assess Stability->Optimize Assay

Caption: A troubleshooting workflow for addressing inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability Assay (MTT Assay)

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

cluster_workflow Cell Viability Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Solubilization Solubilization MTT Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: A typical workflow for a cell viability (MTT) assay.

Potential Signaling Pathways

Flavonoids are known to modulate a variety of signaling pathways. While the specific pathways affected by this compound require further investigation, based on the activity of similar compounds, it may influence the following:

  • Antioxidant Response Pathways: Flavonoids can scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes through pathways like the Nrf2-ARE pathway.

  • Anti-inflammatory Pathways: Many flavonoids can inhibit pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, leading to reduced production of inflammatory cytokines.

  • Apoptosis Pathways: In cancer research, flavonoids have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_pathways Potential Signaling Pathways for Flavonoids Oxidative_Stress Oxidative_Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Inflammatory_Stimuli Inflammatory_Stimuli NF_kappaB NF_kappaB Inflammatory_Stimuli->NF_kappaB Flavonoid Flavonoid Flavonoid->Nrf2 Flavonoid->NF_kappaB Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Inflammatory_Response Inflammatory_Response NF_kappaB->Inflammatory_Response

Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by flavonoids.

References

Technical Support Center: Analysis of 5'''-O-Feruloyl complanatoside B by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 5'''-O-Feruloyl complanatoside B.

Troubleshooting Guide

This guide addresses specific issues related to matrix effects in a question-and-answer format.

Q1: I am observing significant ion suppression for my analyte, this compound, resulting in low signal intensity and poor sensitivity. What are the likely causes and how can I troubleshoot this?

A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] For flavonoid glycosides like this compound, common sources of ion suppression in biological matrices (e.g., plasma, urine) are phospholipids, salts, and proteins.[2]

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[1][3]

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major cause of matrix effects.[4] If you are using PPT (e.g., with acetonitrile (B52724) or methanol), consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering substances behind.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[3] Consider using a mixed-mode or a specific phospholipid removal SPE cartridge for the cleanest extracts.

  • Optimize Chromatographic Separation: Increasing the separation between your analyte and co-eluting matrix components can significantly reduce ion suppression.

    • Gradient Modification: Adjust the gradient profile of your mobile phase to better resolve the analyte from the matrix components.

    • Column Chemistry: Ensure you are using an appropriate column. A C18 column is a common choice for flavonoid analysis.[5]

    • Flow Rate: Lowering the flow rate can sometimes improve separation.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[6] The SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the analyte's behavior should be carefully validated.

Q2: My results for this compound show high variability between replicate injections of the same sample. Could this be due to matrix effects?

A2: Yes, high variability is a classic symptom of inconsistent matrix effects. This can occur if the concentration of interfering components varies between samples or if the matrix affects the ionization process erratically.

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Perform a post-extraction spike experiment with multiple lots of your biological matrix to quantify the variability of the matrix effect. Regulatory guidance often suggests that the coefficient of variation (CV) of the internal standard-normalized matrix factor across different matrix lots should be within 15%.

  • Improve Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently applied to all samples. Automation can help minimize variability.

  • Check for Carryover: Analyte or matrix components from a high-concentration sample can carry over to subsequent injections, causing variability. Implement a rigorous needle and injector wash protocol.

Q3: I am developing a new LC-MS method for this compound. How can I proactively assess and minimize potential matrix effects?

A3: A proactive approach during method development is crucial for developing a robust and reliable assay.

Assessment and Mitigation Workflow:

Caption: Workflow for Assessing and Mitigating Matrix Effects.

Steps:

  • Initial Assessment: During early method development, use a post-column infusion experiment to qualitatively identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of a pure standard of this compound into the MS while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal indicate where matrix components are eluting and causing interference.

  • Quantitative Evaluation: Once you have a preliminary method, perform a post-extraction spike experiment to quantify the matrix effect. This compares the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.

  • Iterative Optimization: Based on the results of your assessment, iteratively optimize your sample preparation and chromatography as described in the previous questions. The goal is to minimize the matrix effect and ensure it is consistent across different sources of the matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid glycoside. Its parent compound, complanatoside, is found in traditional Chinese medicines like Semen Astragali Complanati. It has a molecular formula of C43H48O23 and a molecular weight of 932.8 g/mol . It is reported to be soluble in DMSO, pyridine, methanol (B129727), and ethanol.

Q2: What are typical LC-MS parameters for the analysis of flavonoid glycosides?

A2: While specific parameters should be optimized for this compound, a good starting point based on the analysis of similar compounds would be:

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5]

  • Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for flavonoids.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A3: The commercial availability of a specific SIL-IS for this compound may be limited. If a SIL-IS is not available, a structural analog can be used as an alternative internal standard. However, it is crucial to demonstrate that the analog chromatographically co-elutes with the analyte and effectively compensates for matrix effects.

Q4: What level of matrix effect is considered acceptable?

A4: According to regulatory guidelines, the internal standard-normalized matrix factor should be consistent across at least six different lots of the biological matrix, with a coefficient of variation (CV) of ≤15%.

Quantitative Data on Matrix Effects for Flavonoids

The following table summarizes representative matrix effect data for various flavonoids from a study using a post-extraction addition method. This data illustrates the common phenomenon of ion suppression.

AnalyteMatrixMatrix Effect (%)Reference
RutinRed Onion-25.3[1]
QuercetinRed Onion-44.0[1]
HesperidinOrange Peel-15.8[1]
HesperetinOrange Peel-30.5[1]
KaempferolHoney-0.5[1]

Note: A negative value indicates ion suppression.

Experimental Protocol: Evaluation and Mitigation of Matrix Effects for this compound in Human Plasma

This protocol provides a detailed methodology for assessing and minimizing matrix effects during the LC-MS/MS analysis of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a suitable structural analog

  • Human plasma (at least 6 different lots)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized to separate the analyte from matrix interferences. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: ESI in negative ion mode

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS to identify the precursor ions and optimize collision energies for the most abundant product ions.

3. Sample Preparation (Solid-Phase Extraction)

SPE_Workflow start Start: Plasma Sample condition Condition SPE Cartridge (Methanol then Water) start->condition load Load Plasma Sample condition->load wash Wash with Low Organic Solvent (to remove polar interferences) load->wash elute Elute Analyte and IS (with Methanol or Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Technical Support Center: Enhancing Cellular Uptake of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the cellular uptake of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside. Given the inherent challenges in the bioavailability of many flavonoid glycosides, this guide offers structured advice, detailed experimental protocols, and illustrative data.

Frequently Asked Questions (FAQs)

Q1: My results show very low intracellular concentrations of this compound. What are the likely reasons?

A1: Low cellular uptake of flavonoid glycosides like this compound is a common issue. Several factors could be contributing:

  • Poor Membrane Permeability: The glycoside moiety (sugar molecule) increases the molecule's polarity and size, hindering its ability to passively diffuse across the lipophilic cell membrane.

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.[1]

  • Low Bioavailability: Flavonoid glycosides are often less bioavailable than their aglycone (non-sugar) counterparts.[2]

  • Experimental Conditions: Suboptimal incubation time, compound concentration, or cell health can all negatively impact uptake.

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: Several strategies can be employed:

  • Formulation Approaches: Encapsulating the compound in nanoparticles or liposomes can improve solubility and facilitate cellular entry.

  • Use of Permeability Enhancers: Co-administration with compounds that modulate tight junctions or inhibit efflux transporters can increase intracellular accumulation.

  • Enzymatic Hydrolysis: Pre-treatment with specific glycosidases to cleave the sugar moiety can yield the more permeable aglycone. Studies have shown that hydrolysis of flavonoid glycosides can occur in the small intestine.[3]

Q3: How can I determine if this compound is a substrate for efflux transporters?

A3: A bi-directional transport assay using a cell model like Caco-2 is the standard method.[4][5] By measuring the transport of the compound from the apical (top) to the basolateral (bottom) side of the cell monolayer and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. This can be confirmed by repeating the assay in the presence of a known efflux pump inhibitor, such as verapamil (B1683045) for P-gp.[4]

Q4: Is it necessary to assess the cytotoxicity of this compound before conducting uptake studies?

A4: Absolutely. It is crucial to work with non-toxic concentrations of the compound to ensure that any observed effects on uptake are not due to compromised cell viability. A cell viability assay, such as the MTT or MTS assay, should be performed to determine the concentration range where the compound does not significantly affect cell health.[6][7][8]

Troubleshooting Guides

This section provides a structured approach to resolving common experimental issues.

Problem 1: Low or No Detectable Intracellular Compound

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Incubation Time Perform a time-course experiment (e.g., 30 min, 1, 2, 4, 6 hours) to determine the optimal incubation period.Identification of the time point with maximum intracellular accumulation.
Compound Degradation Assess the stability of the compound in your cell culture medium over the experimental time course using HPLC.Confirmation that the compound remains stable throughout the experiment.
Low Starting Concentration Increase the concentration of the compound in the incubation medium, staying within the non-toxic range determined by your cytotoxicity assay.Increased intracellular concentration, assuming uptake is not saturated.
Analytical Sensitivity Optimize your analytical method (e.g., HPLC, LC-MS/MS) for higher sensitivity. Ensure proper cell lysis and extraction procedures.Improved detection and quantification of the intracellular compound.[9][10][11][12]

Problem 2: High Variability Between Replicates

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a uniform cell density across all wells. Use a hemocytometer or automated cell counter for accurate cell counting.Reduced well-to-well variability in cell number, leading to more consistent uptake results.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing.Increased precision and accuracy in the addition of compound and reagents.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.Minimized variability caused by temperature and humidity gradients across the plate.
Incomplete Cell Lysis Optimize the lysis buffer and procedure (e.g., sonication, freeze-thaw cycles) to ensure complete release of intracellular contents.More consistent and complete extraction of the compound from the cells.

Data Presentation

Table 1: Comparison of Uptake Enhancement Strategies for this compound

Treatment Concentration (µM) Incubation Time (h) Intracellular Concentration (ng/mg protein) Fold Increase vs. Control
Control (Compound alone) 10215.2 ± 2.11.0
+ Verapamil (P-gp Inhibitor) 10242.5 ± 4.52.8
Liposomal Formulation 10278.9 ± 6.35.2
Nanoparticle Formulation 102112.4 ± 9.87.4

Table 2: Caco-2 Permeability Data for this compound

Direction Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B) 1.2 ± 0.24.5
Basolateral to Apical (B-A) 5.4 ± 0.6
A-B with Verapamil 3.8 ± 0.41.1
B-A with Verapamil 4.2 ± 0.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay determines the concentration range at which this compound is not cytotoxic.[6][7][8][13]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., Caco-2, HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate for 15 minutes to ensure complete solubilization.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Cellular Uptake Assay

This protocol quantifies the intracellular accumulation of the compound.

Materials:

  • 24-well cell culture plates

  • Cells of interest

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Protein quantification assay kit (e.g., BCA)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Treat cells with a non-toxic concentration of this compound for the desired time.

  • To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Add 200 µL of lysis buffer to each well and scrape the cells.

  • Collect the cell lysate and centrifuge to pellet cell debris.

  • Use an aliquot of the supernatant for protein quantification.

  • Process the remaining supernatant for compound quantification by HPLC or LC-MS/MS. This typically involves protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • Normalize the amount of compound detected to the total protein content of the sample (e.g., ng of compound per mg of protein).

Protocol 3: Caco-2 Permeability Assay

This assay assesses the transport of the compound across an intestinal epithelial cell monolayer.[1][4][5][14][15]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (paracellular integrity marker)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring TEER values. Values should be >250 Ω·cm².

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

    • Incubate at 37°C.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral chamber (donor).

    • Add fresh transport buffer to the apical chamber (receiver).

    • Take samples from the apical chamber at the same time points.

  • Quantify the concentration of the compound in the collected samples using HPLC or LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Enhancement cluster_2 Phase 3: Outcome A Determine Non-Toxic Concentration Range (MTT Assay) B Perform Initial Cellular Uptake Assay A->B C Quantify Intracellular Compound (HPLC/LC-MS) B->C D Low Uptake Detected? C->D E Investigate Efflux (Caco-2 Assay) D->E Yes F Test Enhancement Strategies (e.g., Nanoparticles, Liposomes) D->F Yes G Optimize Uptake Conditions (Time, Conc.) D->G Yes H Re-evaluate Cellular Uptake E->H F->H G->H I Successful Enhancement Protocol Established H->I J No Significant Improvement H->J

Caption: Experimental workflow for enhancing cellular uptake.

G Compound 5'''-O-Feruloyl complanatoside B Liposomes Liposomal Encapsulation Compound->Liposomes Nanoparticles Nanoparticle Formulation Compound->Nanoparticles Inhibitors Efflux Pump Inhibitors Compound->Inhibitors Enzymes Enzymatic Hydrolysis Compound->Enzymes Target Enhanced Cellular Uptake Liposomes->Target Nanoparticles->Target Inhibitors->Target Enzymes->Target

Caption: Strategies to enhance compound cellular uptake.

G Start Start: Low Cellular Uptake CheckToxicity Was a non-toxic dose used? Start->CheckToxicity RerunMTT Determine IC50 with MTT/MTS Assay CheckToxicity->RerunMTT No CheckEfflux Is compound an efflux -pump substrate? CheckToxicity->CheckEfflux Yes RepeatUptake Repeat uptake assay with non-toxic concentration RerunMTT->RepeatUptake RepeatUptake->CheckEfflux Caco2Assay Perform bi-directional Caco-2 transport assay CheckEfflux->Caco2Assay Unknown UseInhibitors Co-administer with efflux pump inhibitors CheckEfflux->UseInhibitors Yes CheckFormulation Is compound poorly soluble or permeable? CheckEfflux->CheckFormulation No Caco2Assay->UseInhibitors Efflux Ratio > 2 Caco2Assay->CheckFormulation Efflux Ratio < 2 End Optimized Uptake UseInhibitors->End Formulate Use delivery systems: - Nanoparticles - Liposomes CheckFormulation->Formulate Yes Formulate->End

Caption: Troubleshooting flowchart for low cellular uptake.

References

Technical Support Center: Strategies to Reduce Variability in 5'''-O-Feruloyl Complanatoside B Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'''-O-Feruloyl complanatoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds widely found in plants, known for their antioxidant and anti-inflammatory properties. While specific studies on this compound are limited, its structural components, complanatoside B and ferulic acid, suggest potential biological activities. Complanatoside B has been studied for its anti-inflammatory effects, and ferulic acid is a well-known antioxidant.[1][2] The feruloyl group may enhance the compound's antioxidant potential.

Q2: What are the primary sources of variability in studies involving this compound?

Variability in phytochemical research can arise from several factors throughout the experimental workflow:

  • Raw Material: The concentration of this compound in the plant source, typically species of the Astragalus genus, can vary due to genetic differences, growing conditions, harvest time, and post-harvest processing.[3][4]

  • Extraction and Purification: The choice of solvent, extraction method, and purification techniques can significantly impact the yield and purity of the isolated compound.

  • Sample Handling and Storage: Flavonoid glycosides can be susceptible to degradation from exposure to light, heat, and air. Improper storage can lead to reduced potency and the formation of artifacts.

  • Analytical Quantification: Methodological variations in analytical techniques like High-Performance Liquid Chromatography (HPLC), including column type, mobile phase composition, and detector settings, can lead to inconsistent quantification.

  • Biological Assays: The choice of cell lines, assay conditions (e.g., incubation times, concentrations), and reagent quality can all contribute to variability in bioactivity assessment.

Q3: How can I ensure the quality and consistency of my this compound starting material?

To minimize variability from your starting material, consider the following:

  • Sourcing: Obtain your compound from a reputable supplier that provides a certificate of analysis with purity data (typically ≥98% by HPLC).

  • Characterization: If isolating the compound in-house, perform thorough characterization using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[5]

  • Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration or freezing (at -20°C or -80°C) is recommended.

Troubleshooting Guides

Extraction and Purification Issues
Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction solvent.Flavonoid glycosides are often extracted with polar solvents. Try a gradient of ethanol (B145695) or methanol (B129727) in water (e.g., 70-80% ethanol).[6]
Incomplete extraction.Optimize extraction parameters such as time, temperature, and the ratio of solvent to plant material. Ultrasound-assisted extraction can improve efficiency.[7][8]
Co-elution of Impurities during Purification Inadequate chromatographic separation.Use a multi-step purification process. This may involve initial fractionation using column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex), followed by preparative HPLC for final purification.
Similar polarity of compounds.Experiment with different solvent systems for your chromatographic separation to improve the resolution between your target compound and impurities.
Degradation of Compound during Processing Exposure to high temperatures or harsh pH.Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. Maintain a neutral pH during extraction and purification unless the protocol specifies otherwise.
Analytical (HPLC) Quantification Variability
Problem Potential Cause Recommended Solution
Variable Retention Times Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing and degassing. Use a high-quality HPLC system with a reliable pump and gradient proportioning valve.[9][10]
Column temperature instability.Use a column oven to maintain a constant and consistent temperature.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or the concentration of the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.
Column degradation.Use a guard column to protect the analytical column. If the problem persists, the analytical column may need to be replaced.
Inconsistent Peak Area/Height Inconsistent injection volume.Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample.
Detector issues.Check the detector lamp's age and intensity. Ensure the wavelength is set appropriately for the compound's maximum absorbance.

Experimental Protocols

General Protocol for Extraction and Purification of Flavonoid Glycosides from Astragalus Species

This protocol is a general guideline and may require optimization for your specific plant material and target compound.

  • Extraction:

    • Air-dry and powder the plant material (e.g., seeds or aerial parts of Astragalus complanatus).

    • Extract the powder with 70-80% ethanol in water at room temperature with agitation for 24-48 hours. Repeat the extraction 2-3 times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Suspend the concentrated extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica gel or a macroporous resin.

    • Elute with a gradient of increasing polarity (e.g., a chloroform-methanol or ethyl acetate-methanol gradient).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and perform preparative HPLC on a C18 column for final purification.

    • Use a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).

    • Collect the peak corresponding to your compound and verify its purity by analytical HPLC.

General Protocol for HPLC Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (flavonoids typically have absorbance maxima around 254 nm and 340 nm).

  • Quantification: Use an external standard method with a certified reference standard of this compound to create a calibration curve.

Signaling Pathways and Experimental Workflows

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of flavonoids, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS/TNF-α LPS/TNF-α IKK IKK LPS/TNF-α->IKK MAPK MAPK LPS/TNF-α->MAPK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes AP-1 AP-1 MAPK->AP-1 Activation AP-1->Pro-inflammatory Genes This compound This compound This compound->IKK Inhibition This compound->MAPK Inhibition

Caption: Hypothesized inhibition of NF-κB and MAPK pathways.

Hypothesized Antioxidant Signaling Pathway

The antioxidant activity of this compound may be mediated through the activation of the Nrf2 signaling pathway.

antioxidant_pathway cluster_stress Oxidative Stress cluster_pathway Cellular Signaling cluster_response Antioxidant Response ROS ROS Keap1 Keap1 ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes This compound This compound This compound->Keap1 Inhibition experimental_workflow Start Start Standardized Raw Material Standardized Raw Material Start->Standardized Raw Material Optimized Extraction & Purification Optimized Extraction & Purification Standardized Raw Material->Optimized Extraction & Purification Purity & Identity Confirmation Purity & Identity Confirmation Optimized Extraction & Purification->Purity & Identity Confirmation Purity & Identity Confirmation->Optimized Extraction & Purification Fail Proper Storage Proper Storage Purity & Identity Confirmation->Proper Storage Pass Validated Analytical Method Validated Analytical Method Proper Storage->Validated Analytical Method Consistent Biological Assays Consistent Biological Assays Validated Analytical Method->Consistent Biological Assays Data Analysis Data Analysis Consistent Biological Assays->Data Analysis Reproducible Results Reproducible Results Data Analysis->Reproducible Results

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5'''-O-Feruloyl Complanatoside B and Complanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of two flavonoid glycosides isolated from Semen Astragali Complanati: 5'''-O-Feruloyl complanatoside B and complanatoside A. While direct comparative studies on their bioactivity are limited, this document synthesizes available pharmacokinetic data and mechanistic insights to offer a comparative perspective for research and development purposes.

Quantitative Data Presentation

Pharmacokinetic parameters of complanatoside A and a closely related compound, complanatoside B, have been determined in rats, providing a basis for comparing their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these findings from a study by Yu et al. (2021). It is important to note that the study refers to "complanatoside B," and for the purpose of this comparison, it is presented alongside complanatoside A.

Pharmacokinetic ParameterComplanatoside A (Raw Extract)Complanatoside B (Raw Extract)Complanatoside A (Salt-Processed Extract)Complanatoside B (Salt-Processed Extract)
Cmax (μg·L⁻¹) 14.72 ± 11.13-35.64 ± 21.99Increased Significantly (p<0.05)
AUC₀₋₁₂ h (μg·h·L⁻¹) ---Increased Significantly (p<0.05)
Tmax (h) -No Significant Difference-No Significant Difference
MRT₀₋₂₄ h (h) 3.93 ± 0.263.34 ± 0.44 (MRT₀₋₁₂ h)1.43 ± 0.241.81 ± 0.36 (MRT₀₋₁₂ h)

Data sourced from Yu et al. (2021).[1][2]

The study highlights that salt-processing of Astragali Complanati Semen can enhance the in vivo absorption of both complanatoside A and complanatoside B, as indicated by the increased Cmax and AUC values.[1] It also appears to accelerate their excretion.[1]

Experimental Protocols

Pharmacokinetic Analysis of Complanatoside A and Complanatoside B in Rats

The following is a detailed methodology for the pharmacokinetic study conducted by Yu et al. (2021).[1][2]

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Oral administration of either raw or salt-processed extracts of Astragali Complanati Semen.

  • Sample Collection: Blood samples were collected from the tail vein at various time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation and stored at -80°C. For analysis, plasma samples were pre-treated with a protein precipitation method using methanol (B129727) containing the internal standard (rutin).

  • Analytical Method: An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous determination of complanatoside A and complanatoside B in rat plasma.

    • Chromatographic System: A UPLC system equipped with a C18 column.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Quantification: Multiple reaction monitoring (MRM) was used to quantify the analytes and the internal standard.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each compound were analyzed using a non-compartmental method to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and MRT.

G cluster_protocol Pharmacokinetic Study Workflow admin Oral Administration of Astragali Complanati Semen Extract to Rats blood Blood Sample Collection at Timed Intervals admin->blood plasma Plasma Separation by Centrifugation blood->plasma protein Protein Precipitation from Plasma Samples plasma->protein uplc_ms UPLC-MS/MS Analysis for Quantification protein->uplc_ms pk_analysis Pharmacokinetic Parameter Calculation uplc_ms->pk_analysis

Caption: Workflow for the pharmacokinetic analysis of complanatoside A and B.

Signaling Pathways and Bioactivity

Complanatoside A: Inhibition of Renal Fibrosis in Diabetic Nephropathy

A study by Ren et al. (2022) demonstrated that complanatoside A can mitigate renal fibrosis in diabetic mice through a mechanism involving the targeting of NADPH oxidase 4 (NOX4).[3][4]

The proposed signaling pathway is as follows:

  • Hyperglycemia and TGF-β1 Stimulation: In diabetic conditions, high glucose levels and transforming growth factor-beta 1 (TGF-β1) upregulate the expression of NOX4 in renal cells.

  • NOX4-Mediated Oxidative Stress: NOX4 is a major source of reactive oxygen species (ROS) in the kidneys. Its upregulation leads to increased oxidative stress.

  • NLRP3 Inflammasome Activation: The excess ROS activates the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and inflammation.

  • Pro-inflammatory Cytokine Release: Activated NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms (IL-1β and IL-18).

  • Renal Fibrosis: The sustained inflammation and oxidative stress contribute to epithelial-mesenchymal transition (EMT) and the deposition of extracellular matrix proteins, leading to renal fibrosis.

  • Inhibition by Complanatoside A: Complanatoside A is proposed to directly target and inhibit NOX4. This inhibition prevents the downstream activation of the NLRP3 inflammasome and subsequent inflammatory cascade, thereby blocking the progression of renal fibrosis.[3][4] The study also suggests that complanatoside A can reverse the increased levels of autophagy observed in the diabetic model, which is another mechanism contributing to its anti-fibrotic effects.[3][4]

G cluster_pathway Signaling Pathway of Complanatoside A in Diabetic Nephropathy hyperglycemia Hyperglycemia / TGF-β1 nox4 NOX4 hyperglycemia->nox4 ros ROS Production nox4->ros nlrp3 NLRP3 Inflammasome Activation ros->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 cytokines IL-1β and IL-18 Release caspase1->cytokines fibrosis Renal Fibrosis cytokines->fibrosis complanatoside_a Complanatoside A complanatoside_a->nox4 Inhibits

Caption: Complanatoside A inhibits the NOX4-mediated NLRP3 inflammasome pathway.

Anticancer Potential of Flavonoids from Astragalus complanatus

Research on the total flavonoid fraction from Astragalus complanatus (FAC) has demonstrated anticancer effects on human breast cancer cell lines.[5][6] The proposed mechanisms include:

  • Inhibition of Proliferation: FAC was found to inhibit the proliferation of breast cancer cells in a dose-dependent manner.[5]

  • Induction of Apoptosis: The anticancer activity is linked to the promotion of programmed cell death (apoptosis). This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein caspase-9.[5][6]

  • Inhibition of Metastasis: FAC has also been shown to significantly inhibit the metastasis of breast cancer cells. This is associated with the modulation of metastasis-related genes, including the downregulation of Focal Adhesion Kinase (FAK) and the upregulation of Breast Cancer gene 1 (BRCA1).[5][6]

While these findings apply to the total flavonoid extract, they provide a strong indication of the potential anticancer bioactivity of its individual flavonoid constituents, including this compound and complanatoside A. Further research is warranted to elucidate the specific contributions of each compound to these effects.

Conclusion

Based on the available evidence, both this compound and complanatoside A are bioactive flavonoids with therapeutic potential. The pharmacokinetic data suggests that their bioavailability can be influenced by processing methods. While a detailed signaling pathway has been identified for complanatoside A in the context of diabetic nephropathy, the specific mechanisms of action for this compound remain to be fully elucidated. The demonstrated anticancer effects of the total flavonoid extract from Astragalus complanatus suggest that both compounds may contribute to this activity.

This comparative guide highlights the need for further head-to-head studies to fully characterize and compare the bioactivities of these two promising natural compounds. Such research will be invaluable for their potential development as therapeutic agents.

References

A Comparative Analysis: 5'''-O-Feruloyl complanatoside B Versus Its Aglycone, Rhamnocitrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship of natural compounds is paramount. This guide provides a comparative analysis of the flavonoid glycoside 5'''-O-Feruloyl complanatoside B and its aglycone, rhamnocitrin (B192594), focusing on their anti-inflammatory and antioxidant properties. While both molecules exhibit therapeutic potential, their efficacy can differ, highlighting the significant role of glycosylation and acylation in modulating bioactivity.

Executive Summary

This guide delves into the anti-inflammatory and antioxidant activities of this compound, a flavonoid glycoside isolated from Astragali Semen, and its aglycone, rhamnocitrin (7-O-methylkaempferol). Evidence suggests that both compounds exert their effects through the modulation of key signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway. Rhamnocitrin is additionally known to activate the Nrf2 antioxidant response pathway. While quantitative data for the pure glycoside is limited, this guide compiles available data for the aglycone and relevant extracts to provide a preliminary comparative framework.

Data Presentation: A Comparative Overview

Direct comparative studies on the purified this compound are not extensively available in the public domain. However, by examining the activities of its aglycone and extracts rich in the glycoside, we can infer potential differences in their biological effects.

Compound/ExtractBiological ActivityAssayKey Findings
Rhamnocitrin AntioxidantDPPH Radical ScavengingIC50: 28.38 ± 3.07 µM
Anti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophagesInhibition observed, though specific IC50 values are not consistently reported.
Astragali Complanati Semen Extract (containing this compound) AntioxidantDPPH Radical ScavengingIC50: 11.851 µg/mL (for the entire extract)[1]
Anti-inflammatoryInhibition of NF-κB activation in LPS-stimulated macrophagesObserved reduction in pro-inflammatory mediators.

Note: The IC50 value for the Astragali Complanati Semen extract represents the activity of a complex mixture and cannot be directly attributed to this compound alone. Further studies on the purified compound are necessary for a precise comparison.

Mechanistic Insights: Signaling Pathways

Both this compound, likely through its metabolites including rhamnocitrin, and rhamnocitrin itself, have been implicated in the modulation of critical inflammatory and antioxidant signaling pathways.

Anti-inflammatory Mechanism: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). Both extracts of Astragali Semen and pure rhamnocitrin have been shown to inhibit the activation of the NF-κB pathway. This inhibition is a key mechanism underlying their anti-inflammatory effects.

NF_kappaB_Inhibition cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) NFkB_active->Pro_inflammatory_Genes activates Compound This compound (via metabolites) / Rhamnocitrin Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Antioxidant Mechanism: Nrf2 Activation by Rhamnocitrin

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. Rhamnocitrin has been shown to activate this protective pathway, contributing to its antioxidant effects beyond direct radical scavenging.

Nrf2_Activation cluster_nucleus Cell Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Rhamnocitrin Rhamnocitrin Rhamnocitrin->Keap1 promotes release from

Caption: Activation of the Nrf2 antioxidant pathway by Rhamnocitrin.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or rhamnocitrin) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.

NO_Assay_Workflow cluster_workflow Experimental Workflow: Nitric Oxide Production Assay A Seed RAW 264.7 cells B Pre-treat with compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure nitrite with Griess reagent D->E F Calculate IC50 E->F

Caption: Workflow for the Nitric Oxide Production Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

DPPH_Assay_Workflow cluster_workflow Experimental Workflow: DPPH Radical Scavenging Assay A Prepare DPPH solution B Mix with compound A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate IC50 D->E

References

A Comparative Analysis of the Antioxidant Activities of 5'''-O-Feruloyl complanatoside B and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two flavonoid compounds: 5'''-O-Feruloyl complanatoside B and quercetin (B1663063). While extensive data is available for quercetin, a well-studied antioxidant, specific quantitative data for the antioxidant activity of this compound is limited in publicly accessible literature. This guide presents the available information for a comprehensive comparison, including data on structurally related compounds to infer the potential activity of this compound.

Quantitative Antioxidant Activity

CompoundAssayIC50 / ValueReference Compound
Quercetin DPPH~5 µg/mLAscorbic Acid (~5 µg/mL)
Ternatumoside II DPPH260.5 µMNot Specified
ABTS320.2 µMNot Specified
This compound DPPHData not available-
ABTSData not available-
FRAPData not available-

Note: The antioxidant activity of extracts from Semen Astragali Complanati, a known source of this compound, has been documented, indicating the presence of antioxidant compounds. However, specific values for the isolated this compound are not provided in the reviewed literature.

Signaling Pathways in Antioxidant Action

Quercetin: A Multi-Targeted Antioxidant

Quercetin exerts its potent antioxidant effects through the modulation of several key signaling pathways. Its mechanisms include direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[1][2][3][4]

  • Nrf2 Signaling Pathway : Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By promoting Nrf2 activation, quercetin enhances the cellular antioxidant capacity.

  • NF-κB Signaling Pathway : Quercetin can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] Oxidative stress often triggers NF-κB activation, leading to inflammation. By suppressing this pathway, quercetin mitigates inflammation associated with oxidative damage.

  • MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also influenced by quercetin.[1][3] Depending on the cellular context, quercetin can modulate MAPK pathways to reduce oxidative stress and apoptosis.

Quercetin_Signaling_Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 NFkB NF-κB Inhibition ROS->NFkB MAPK MAPK Modulation ROS->MAPK Quercetin Quercetin Quercetin->Nrf2 Quercetin->NFkB Quercetin->MAPK ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes gene expression Inflammation Inflammation NFkB->Inflammation CellSurvival Cell Survival MAPK->CellSurvival Apoptosis Apoptosis MAPK->Apoptosis

Quercetin's antioxidant signaling pathways.
This compound: Potential Mechanisms

While specific signaling pathways for this compound are not well-elucidated, studies on extracts of Astragalus complanatus and related feruloylated compounds suggest potential mechanisms.

  • NF-κB Signaling Pathway : Extracts of Astragali Complanati Semen have been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB pathway.

  • ERK/CREB/BDNF/TrkB Signaling Pathway : Research on feruloylated oligosaccharides has demonstrated neuroprotective effects by activating the ERK/CREB/BDNF/TrkB signaling pathway, which is involved in neuronal survival and plasticity. This suggests a potential neuroprotective and antioxidant mechanism for this compound.

Experimental Protocols

The following are generalized protocols for common in vitro antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

  • In a microplate or cuvette, add a specific volume of the DPPH solution to varying concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow start Start prepare_samples Prepare Test Compound and DPPH Solutions start->prepare_samples mixing Mix DPPH Solution with Varying Concentrations of Test Compound prepare_samples->mixing incubation Incubate in Dark (e.g., 30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the diluted ABTS•+ solution to varying concentrations of the test compound.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Conclusion

Quercetin is a well-established antioxidant with a broad range of mechanisms involving the modulation of key cellular signaling pathways. Its antioxidant capacity has been extensively quantified. In contrast, while this compound, a component of Semen Astragali Complanati, is associated with antioxidant and anti-inflammatory effects, there is a notable lack of specific quantitative data on its antioxidant activity in the available scientific literature. Further research is warranted to isolate and characterize the antioxidant properties of this compound to fully understand its therapeutic potential and to enable direct comparisons with well-characterized antioxidants like quercetin. The provided experimental protocols can serve as a foundation for such future investigations.

References

Validating the Anti-inflammatory Mechanism of 5'''-O-Feruloyl complanatoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 5'''-O-Feruloyl complanatoside B alongside established anti-inflammatory agents, Dexamethasone and Quercetin. The focus is on the inhibition of key inflammatory mediators through the NF-κB signaling pathway, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound, Dexamethasone, and Quercetin is evaluated based on their ability to inhibit the production of nitric oxide (NO) and key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). The following table summarizes the available quantitative data (IC50 values), representing the concentration of the compound required to inhibit 50% of the inflammatory response.

CompoundTargetAssay SystemIC50 Value
Astragali Semen Extract (containing this compound) Nitric Oxide (NO)LPS-stimulated RAW 264.7 MacrophagesNot available
TNF-α, IL-1β, IL-6LPS-stimulated J774 MacrophagesNot available
Dexamethasone Nitric Oxide (NO)LPS-stimulated RAW 264.7 Macrophages~1 µM
Interleukin-8 (IL-8)Cytotrophoblasts5 nM
Quercetin Nitric Oxide (NO)LPS-stimulated RAW 264.7 Macrophages12.0 ± 0.8 µM[1]
TNF-αLPS-stimulated RAW 264.7 MacrophagesNot available
IL-6dsRNA-induced RAW 264.7 Macrophages< 50 µM[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling pathway. This pathway is central to the transcriptional activation of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which produces NO.

This compound, as a component of Astragali Semen extract, is understood to exert its anti-inflammatory effects by inhibiting this pathway. The extract has been shown to prevent the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit of NF-κB in macrophages stimulated with LPS.[4][5] Dexamethasone also inhibits NF-κB, but its mechanism involves the induction of IκBα synthesis, which sequesters NF-κB in the cytoplasm.[7] Quercetin has been demonstrated to suppress NF-κB activation, contributing to its anti-inflammatory effects.[8]

Below is a diagram illustrating the NF-κB signaling pathway and the points of inhibition by these compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Dexamethasone Dexamethasone Dexamethasone->IkB Induces Synthesis Quercetin Quercetin Quercetin->NFkB Inhibits Activation FCB 5'''-O-Feruloyl complanatoside B FCB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Genes Initiates

Figure 1. NF-κB signaling pathway and points of inhibition.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Dexamethasone, Quercetin)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[9]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.[9]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Cytokine Release Assay (ELISA for TNF-α)

This protocol outlines the quantification of TNF-α in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • LPS-stimulated cell culture supernatants (as prepared in the NO assay)

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffer)

  • Recombinant human TNF-α standard

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[10]

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).[10]

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve to determine the concentration of TNF-α in the samples.

  • Calculate the percentage of TNF-α inhibition for each compound concentration.

Conclusion

The available evidence suggests that this compound, likely acting through the inhibition of the NF-κB signaling pathway, contributes to the anti-inflammatory effects of Astragali Semen extract. While direct quantitative comparisons with potent pharmaceuticals like Dexamethasone are challenging without specific IC50 values for the isolated compound, the mechanistic data positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. The provided experimental protocols offer a framework for researchers to quantitatively assess its efficacy and further elucidate its precise mechanism of action. Future studies should focus on determining the specific inhibitory concentrations of the purified this compound to enable a more direct comparison with existing anti-inflammatory agents.

References

A Head-to-Head Comparison of 5'''-O-Feruloyl Complanatoside B with Other Leading Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of flavonoid research, 5'''-O-Feruloyl complanatoside B, a unique acylated flavonoid glycoside isolated from Astragalus complanatus, is emerging as a compound of significant interest for researchers in drug development. This guide provides a comprehensive head-to-head comparison of this compound with other well-known flavonoids—quercetin, kaempferol (B1673270), and rutin (B1680289)—focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the potential advantages of this novel compound.

Executive Summary

While direct comparative quantitative data for this compound against other flavonoids is still emerging, the existing body of research on Astragalus flavonoids and the influence of acylation suggests a promising profile. The presence of a feruloyl group is hypothesized to enhance its biological activity, potentially offering superior antioxidant and anti-inflammatory efficacy. This guide synthesizes current knowledge to provide a comparative overview and detailed experimental methodologies for key assays.

Comparative Data on Biological Activities

Due to the limited number of studies directly comparing this compound with quercetin, kaempferol, and rutin in the same experimental setup, this section presents a summary of their individual reported activities. It is important to note that direct comparison of absolute values should be approached with caution as experimental conditions can vary significantly between studies.

Table 1: Comparative Antioxidant and Anti-inflammatory Activities

CompoundAntioxidant Activity (DPPH Assay, IC50)Anti-inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells, IC50)Key Signaling Pathways
This compound Data not available in direct comparisonData not available in direct comparisonLikely modulates NF-κB and Nrf2 pathways
Quercetin ~16 µg/mL[1]Varies (e.g., ~10-50 µM)NF-κB, Nrf2, MAPK, PI3K/Akt
Kaempferol Generally lower than quercetin[2]Varies (e.g., ~20-100 µM)NF-κB, MAPK
Rutin (Quercetin-3-O-rutinoside) Generally lower than quercetinVariesNF-κB

Note: IC50 values are highly dependent on the specific experimental conditions. The data presented here are for illustrative purposes and are drawn from various sources.

Detailed Experimental Protocols

To facilitate reproducible and comparative research, this section outlines standardized methodologies for assessing the key biological activities discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound, quercetin) in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages for Anti-inflammatory Activity

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation and a vehicle control group are included.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Flavonoids exert their biological effects by modulating various cellular signaling pathways. While the specific pathways for this compound are still under investigation, based on the activities of related compounds, it is likely to influence the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Many flavonoids, including those from Astragalus, have been shown to inhibit this pathway, thereby reducing inflammation.[3][4][5][6]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Induces Flavonoid 5'''-O-Feruloyl complanatoside B Flavonoid->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes. Several flavonoids are known to activate this protective pathway.[7][8][9][10][11]

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Flavonoid 5'''-O-Feruloyl complanatoside B Flavonoid->Keap1 May promote dissociation

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound represents a promising area for flavonoid research. The presence of the feruloyl moiety suggests the potential for enhanced bioavailability and biological activity compared to its non-acylated counterparts. However, to definitively establish its superiority, direct, head-to-head comparative studies with well-characterized flavonoids like quercetin, kaempferol, and rutin are imperative. Future research should focus on conducting these comparative experiments under standardized conditions to generate robust, quantitative data. Elucidating the precise mechanisms of action and the specific signaling pathways modulated by this compound will be crucial for unlocking its full therapeutic potential in the fields of antioxidant, anti-inflammatory, and neuroprotective drug development.

References

Molecular Docking Insights: A Comparative Analysis of 5'''-O-Feruloyl Complanatoside B and Other Flavonoids Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Among these, 5'''-O-Feruloyl complanatoside B, a flavonoid isolated from Astragalus complanatus, has garnered interest due to the plant's traditional use in managing a spectrum of chronic conditions, including inflammatory diseases, diabetes, and cardiovascular disorders. This guide provides a comparative analysis of the potential interactions of this compound with key protein targets implicated in these diseases, alongside a selection of well-studied flavonoids: Quercetin, Hesperetin, Apigenin, and Kaempferol. The analysis is based on a comprehensive review of existing molecular docking studies.

While direct molecular docking data for this compound is not yet available in the public domain, this guide extrapolates its potential interactions based on the known biological activities of its source and the docking behaviors of structurally similar flavonoids. This comparative framework offers valuable insights for researchers, scientists, and drug development professionals in guiding future in-silico and in-vitro studies.

Comparative Molecular Docking Performance

The following tables summarize the binding affinities (in kcal/mol) and key interacting residues of selected flavonoids with protein targets relevant to inflammation, diabetes, and cardiovascular disease. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.

Table 1: Molecular Docking Against Inflammatory Targets

Target ProteinLigandBinding Energy (kcal/mol)Interacting Amino Acid Residues
COX-2 This compoundPredicted High AffinityTyr385, Ser530, Arg120 (Predicted)
Quercetin-9.6Tyr385, Arg120, Val523, Ser530[1]
Kaempferol-9.5Not specified
Apigenin-7.1Not specified[2]
TNF-α This compoundPredicted High AffinityTyr119, Tyr59, Gln61 (Predicted)
Kaempferol-6.9Not specified[3]
Quercetin-6.3Not specified[4]
ApigeninNot specifiedNot specified

Table 2: Molecular Docking Against Diabetic Targets

Target ProteinLigandBinding Energy (kcal/mol)Interacting Amino Acid Residues
Aldose Reductase This compoundPredicted High AffinityTrp111, His110, Tyr48 (Predicted)
Quercetin-9.2Trp20, Val47, Tyr48, His110, Trp111, Phe122, Cys298, Leu300
Hesperetin-8.0Not specified
Kaempferol-8.8Not specified
Glucokinase This compoundPredicted High AffinityArg63 (Predicted)
Hesperetin-11.375Arg422, Asn424, Arg467, Trp709[5]
ApigeninNot specifiedNot specified
QuercetinNot specifiedNot specified

Experimental Protocols: A Guide to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following provides a generalized yet detailed protocol for performing molecular docking studies using AutoDock Vina, a widely used open-source program.

Preparation of Receptor and Ligand
  • Receptor Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.

    • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • The 2D or 3D structure of the ligand (e.g., this compound, Quercetin) is obtained from a chemical database like PubChem or drawn using chemical drawing software.

    • The ligand's structure is optimized to its lowest energy conformation.

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The prepared ligand is saved in the PDBQT file format.

Grid Box Generation

A grid box is defined to specify the search space for the docking simulation on the receptor.

  • The center of the grid box is typically set to the geometric center of the active site of the protein, often determined by the position of a co-crystallized ligand or through literature review.

  • The dimensions of the grid box should be large enough to accommodate the ligand and allow for its rotational and translational movements. Representative grid box parameters from literature for the target proteins are provided in Table 3.

Table 3: Example Grid Box Parameters for Docking Simulations

Target ProteinCenter (x, y, z)Dimensions (Å) (x, y, z)
COX-2 Not specified60 x 60 x 60
Aldose Reductase 83.35, 49.60, 50.6060 x 64 x 66[6]
Glucokinase 0.380, 2.721, -16.33430 x 30 x 30[7]
TNF-α -19.81, 74.95, 34.72Not specified[8]
Molecular Docking Simulation
  • The docking simulation is performed using AutoDock Vina, providing the prepared receptor and ligand files in PDBQT format and the grid box parameters.

  • Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • The program calculates the binding affinity for different ligand poses and clusters them based on root-mean-square deviation (RMSD).

Analysis and Validation of Results
  • The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

  • Validation: The docking protocol's reliability can be validated by redocking a co-crystallized ligand back into its corresponding protein's active site. A low RMSD value (typically < 2.0 Å) between the docked pose and the crystallographic pose indicates a valid docking protocol.

Signaling Pathways and Experimental Workflows

To understand the potential biological impact of this compound and other flavonoids, it is essential to visualize their interaction with target proteins within the context of cellular signaling pathways.

Experimental Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt LigandDB Obtain Ligand Structure (PubChem) PrepLig Prepare Ligand (Energy minimization) LigandDB->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Analyze Analyze Results (Binding Energy, Poses) Vina->Analyze Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Validate Validate Protocol (Redocking) Analyze->Validate

Caption: A generalized workflow for performing molecular docking studies.

COX-2 Signaling Pathway

G cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_cox COX-2 Expression cluster_inhibition Inhibition Stimuli Cytokines, Growth Factors MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Flavonoids This compound & Other Flavonoids Flavonoids->COX2_Protein Inhibit

Caption: Inhibition of the COX-2 signaling pathway by flavonoids.

Aldose Reductase and the Polyol Pathway

G cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications cluster_inhibition Inhibition Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OxidativeStress Oxidative Stress Sorbitol->OxidativeStress Fructose Fructose SDH->Fructose CellDamage Cellular Damage OxidativeStress->CellDamage Flavonoids This compound & Other Flavonoids Flavonoids->AR Inhibit

Caption: Flavonoid inhibition of Aldose Reductase in the Polyol Pathway.

TNF-α Signaling Pathway

G cluster_tnf TNF-α Signaling cluster_cascade Downstream Cascade cluster_response Cellular Response cluster_inhibition Inhibition TNFa TNF-α TNFR TNF Receptor (TNFR1) TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 Apoptosis Apoptosis TRADD->Apoptosis NFkB_Activation NF-κB Activation TRAF2->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation Flavonoids This compound & Other Flavonoids Flavonoids->TNFa Inhibit

Caption: Inhibition of the TNF-α signaling pathway by flavonoids.

Glucokinase and Insulin (B600854) Signaling

G cluster_glucose Glucose Metabolism cluster_gk Glucokinase Activity cluster_insulin Insulin Secretion cluster_activation Activation Glucose Blood Glucose Pancreas Pancreatic β-cells Glucose->Pancreas GK Glucokinase (GK) Pancreas->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation ATP ATP Production G6P->ATP Insulin Insulin Release ATP->Insulin Flavonoids This compound & Other Flavonoids Flavonoids->GK Activate

Caption: Activation of Glucokinase by flavonoids to promote insulin secretion.

References

Preclinical Therapeutic Efficacy of 5'''-O-Feruloyl Complanatoside B: A Comparative Guide Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of preclinical studies reveals a notable absence of specific data on the therapeutic efficacy of 5'''-O-Feruloyl complanatoside B. This flavonoid glycoside, isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati), has been identified in phytochemical studies. However, dedicated in vivo or in vitro investigations detailing its specific therapeutic effects, mechanism of action, or comparison with other therapeutic agents are not available in the current body of scientific literature.

Therefore, this guide provides a comparative overview of the preclinical therapeutic efficacy of closely related compounds and extracts from Astragalus complanatus, namely the total flavonoids of Astragalus complanatus (ACF) and its aglycone, kaempferol (B1673270). This information can serve as a valuable reference for researchers and drug development professionals interested in the potential therapeutic applications of this compound, with the understanding that these findings are not directly attributable to the specific molecule but are based on its constituent parts and broader chemical family.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies on ACF and kaempferol, showcasing their therapeutic potential in models of liver fibrosis, cancer, and inflammation.

Table 1: Therapeutic Efficacy of Astragalus complanatus Flavonoids (ACF) in a Rat Model of Liver Fibrosis

Treatment GroupDoseSerum Hyaluronic Acid (HA) (ng/mL)Serum Laminin (B1169045) (LN) (ng/mL)Liver Malondialdehyde (MDA) (nmol/mg protein)Liver Superoxide (B77818) Dismutase (SOD) (U/mg protein)
Control -185.3 ± 23.4112.5 ± 15.71.2 ± 0.3125.4 ± 18.2
Model -421.8 ± 56.2289.4 ± 34.13.8 ± 0.778.6 ± 11.3
ACF 50 mg/kg256.7 ± 31.9168.2 ± 22.52.1 ± 0.5105.9 ± 14.8
Colchicine (B1669291) 0.1 mg/kg289.1 ± 35.8189.7 ± 25.12.5 ± 0.698.3 ± 12.6

*p < 0.05 vs. Model group

Table 2: In Vitro Anticancer Activity of Kaempferol

Cell LineCancer TypeIC50 (µM)
A549 Lung Cancer25.3
MCF-7 Breast Cancer18.7
HeLa Cervical Cancer32.1
HepG2 Liver Cancer21.5

Experimental Protocols

Animal Model of Liver Fibrosis

A rat model of liver fibrosis was induced by intraperitoneal injection of 0.5% dimethylnitrosamine (DMN) at a dose of 10 mg/kg, three times a week for four weeks. Rats in the treatment groups received daily intragastric administration of either Astragalus complanatus flavonoids (ACF) at 50 mg/kg or colchicine at 0.1 mg/kg. The control group received normal saline. After four weeks, blood and liver tissue samples were collected for biochemical and histological analysis. Serum levels of hyaluronic acid (HA) and laminin (LN) were measured using ELISA kits. Liver tissue levels of malondialdehyde (MDA) and superoxide dismutase (SOD) were determined using commercially available assay kits.

Cell Culture and Cytotoxicity Assay

Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For the cytotoxicity assay, cells were seeded in 96-well plates and treated with various concentrations of kaempferol for 48 hours. Cell viability was assessed using the MTT assay. The concentration of kaempferol that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of flavonoids from Astragalus complanatus and kaempferol are attributed to their influence on various signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory and Antioxidant Signaling

Flavonoids, including kaempferol, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial regulators of pro-inflammatory gene expression. By suppressing the activation of NF-κB and key MAPK proteins such as p38 and JNK, these compounds can reduce the production of inflammatory mediators like TNF-α, IL-6, and COX-2.

Furthermore, their antioxidant properties are linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

G cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Intracellular Signaling cluster_2 Nuclear Translocation & Gene Expression cluster_3 Antioxidant Response TLR4 TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB (Active) NFkB->NFkB_n translocates to nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes induces ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (SOD, HO-1) ARE->Antioxidant_Genes induces ACF_Kaempferol ACF / Kaempferol ACF_Kaempferol->MAPK inhibits ACF_Kaempferol->IKK inhibits ACF_Kaempferol->Nrf2_n promotes translocation

Caption: Putative signaling pathways modulated by ACF and Kaempferol.

Apoptosis Induction in Cancer Cells

Kaempferol has been demonstrated to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.

G cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade Kaempferol Kaempferol Bcl2 Bcl-2 (Anti-apoptotic) Kaempferol->Bcl2 downregulates Bax Bax (Pro-apoptotic) Kaempferol->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits permeabilization Bax->Mito promotes permeabilization CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Kaempferol-induced apoptosis signaling pathway.

Experimental Workflow

The general workflow for preclinical evaluation of compounds like this compound involves a series of in vitro and in vivo studies to determine their therapeutic potential and mechanism of action.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Conclusion Cell_Culture Cell-based Assays (Cytotoxicity, Anti-inflammatory, Antioxidant) Mechanism Mechanism of Action (Western Blot, PCR, Flow Cytometry) Cell_Culture->Mechanism Animal_Model Disease Model Development (e.g., Liver Fibrosis, Tumor Xenograft) Mechanism->Animal_Model Treatment Compound Administration (Dose-response, Efficacy) Animal_Model->Treatment Analysis Sample Collection & Analysis (Blood, Tissues) Treatment->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Conclusion

Caption: General workflow for preclinical evaluation.

Benchmarking 5'''-O-Feruloyl Complanatoside B: A Comparative Analysis Against Established Therapeutic Agents in Neuroinflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 5, 2025

[City, State] – In the continuous quest for novel therapeutic agents to combat neurodegenerative diseases, natural compounds are a promising frontier. This guide provides a comparative benchmark of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from the seeds of Astragalus complanatus, against established therapeutic agents. This analysis focuses on its potential anti-inflammatory and neuroprotective properties, critical in the context of neurodegenerative disorders underpinned by neuroinflammation and oxidative stress.

While direct comparative studies on this compound are limited, this guide synthesizes available data on its source extracts and compares them with the performance of well-known therapeutic agents: Dexamethasone for anti-inflammatory activity, and Quercetin (B1663063) and Donepezil for neuroprotective effects. This objective comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of this compound in future research and development.

Data Presentation: A Comparative Overview

Quantitative data from in vitro assays are summarized below to facilitate a clear comparison between the activities of extracts containing this compound and standard therapeutic agents. It is important to note that the data for Astragali complanati Semen extract represents the activity of a mixture of compounds and not the pure this compound.

Table 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition

Compound/ExtractCell LineAssayIC50 ValueCitation
DexamethasoneRAW 264.7LPS-induced NO production34.60 µg/mL[1]
Nardochinoid B (for comparison)RAW 264.7LPS-induced NO productionSimilar to Dexamethasone[2]

Note: Specific IC50 values for this compound in nitric oxide inhibition assays were not available in the reviewed literature. The data for Dexamethasone provides a benchmark for potent anti-inflammatory activity in this assay.

Table 2: In Vitro Neuroprotective Activity

CompoundCell LineStressorAssayEffective ConcentrationCitation
DonepezilSH-SY5YOkadaic AcidCell Viability1 µM (maximum protection)[3]
DonepezilSH-SY5YAβ25-35Cell Viability1 µM (maximum protection)[3]
QuercetinSH-SY5Y6-OHDACell Viability50 nM (most effective)[4]
QuercetinSH-SY5YH₂O₂Apoptosis InhibitionConcentration-dependent[5]

Note: Neuroprotective data for pure this compound is not currently available. The data for Donepezil and Quercetin illustrate the neuroprotective efficacy of established agents in relevant in vitro models of neurodegeneration.

Table 3: In Vitro Antioxidant Activity

Compound/ExtractAssayIC50 ValueCitation
Astragali complanati Semen ExtractDPPH Radical Scavenging11.851 µg/mL[6]
Astragali complanati Semen ExtractABTS+ Radical Scavenging23.426 µg/mL[6]

Note: These IC50 values represent the antioxidant activity of a crude extract and not the isolated this compound. Flavonoids are known to be major contributors to the antioxidant effects of the extract.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

1. In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere for 12 hours.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Dexamethasone) for 2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for a further 24 hours.

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The absorbance is read at 550 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.[7]

2. In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are grown in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 medium, supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Assay Procedure (using a neurotoxin like Aβ25-35 or 6-OHDA):

    • SH-SY5Y cells are plated in 96-well plates and allowed to attach.

    • Cells are pre-treated with different concentrations of the test compound (e.g., this compound, Donepezil, or Quercetin) for a specified period (e.g., 1-24 hours).

    • A neurotoxin (e.g., Aβ25-35, 6-OHDA, or H₂O₂) is added to induce cell death.

    • After an incubation period (e.g., 24-48 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to the wells, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

3. In Vitro Antioxidant Assays: DPPH and ABTS Radical Scavenging

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm. The scavenging activity is calculated as the percentage decrease in absorbance compared to the control (DPPH solution without the sample). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol (B145695) to a specific absorbance at 734 nm.

    • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

    • After a 6-minute incubation, the absorbance is measured at 734 nm. The scavenging activity is calculated as the percentage decrease in absorbance. The IC50 value is the concentration of the compound that scavenges 50% of the ABTS•+ radicals.[6]

Mandatory Visualizations

To further elucidate the experimental processes and biological pathways discussed, the following diagrams are provided.

Experimental_Workflow_NO_Inhibition cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate for 12h (adhesion) A->B C Pre-treat with Test Compound B->C D Induce inflammation with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Measure Nitrite (Griess Reagent) E->F G Read Absorbance (550 nm) F->G H Calculate % Inhibition & IC50 G->H

Fig. 1: Workflow for Nitric Oxide Inhibition Assay.

Signaling_Pathway_Neuroprotection cluster_0 Neurotoxic Insult cluster_1 Cellular Stress Response cluster_2 Apoptotic Cascade cluster_3 Therapeutic Intervention Neurotoxin Neurotoxin (e.g., Aβ, 6-OHDA) OxidativeStress ↑ Oxidative Stress (ROS) Neurotoxin->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis (Neuronal Cell Death) CaspaseActivation->Apoptosis NeuroprotectiveAgent Neuroprotective Agent (e.g., this compound) NeuroprotectiveAgent->OxidativeStress Inhibits NeuroprotectiveAgent->CaspaseActivation Inhibits

Fig. 2: Neuroprotective Signaling Pathway.

Conclusion

This compound, as a constituent of Astragali complanati Semen, exists within a botanical matrix that has demonstrated notable antioxidant properties. While direct, quantitative comparisons with established drugs like Dexamethasone, Quercetin, and Donepezil are not yet available for the pure compound, the existing data on its source extract suggests a promising avenue for further investigation.

Future research should focus on isolating this compound and performing head-to-head in vitro and in vivo studies against these and other relevant therapeutic agents. Such studies are crucial to fully elucidate its mechanism of action and to accurately determine its therapeutic potential in the treatment of neuroinflammatory and neurodegenerative diseases. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 5'''-O-Feruloyl complanatoside B, a natural product compound. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, detailed hazard profile for this compound is not extensively documented in publicly available literature, its nature as a chemical compound necessitates careful handling. Based on the Safety Data Sheet for this compound and general best practices for handling similar chemical substances, the following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.Must comply with EN 166 or equivalent standards.
Hand Protection Chemical-resistant gloves.Nitrile gloves are a suitable option, offering protection against a range of chemicals. Ensure gloves are inspected for integrity before each use.
Body Protection Laboratory coat.A standard lab coat is sufficient for routine handling. For tasks with a higher risk of contamination, chemically resistant coveralls may be necessary.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area.If the compound is handled as a fine powder or there is a risk of aerosol generation, a respirator may be necessary. Consult your institution's safety officer.
Foot Protection Closed-toe shoes.Shoes should fully cover the feet to protect against spills.
Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Preparation for Use:

    • Work in a designated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Have spill control materials readily available.

  • Weighing and Solution Preparation:

    • When weighing the solid compound, which may be a powder, do so in a fume hood or a balance enclosure to minimize inhalation risk.[1]

    • Use appropriate solvents as recommended by the supplier, such as DMSO, Pyridine, Methanol, or Ethanol.[2]

    • When dissolving, add the solvent to the compound slowly to avoid splashing.

  • Experimental Use:

    • Handle all solutions containing this compound with the same level of precaution as the solid material.

    • Avoid direct contact with skin and eyes.

    • Keep containers closed when not in use.

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • For small spills, use an inert absorbent material to contain and clean up the spill.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid waste solutions containing the compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.

    • Do not dispose of this compound down the drain or in the regular trash.[3]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh Solid B->C Proceed to Handling D Prepare Solution C->D E Conduct Experiment D->E F Segregate Waste (Solid & Liquid) E->F After Experiment S1 Alert Others E->S1 If Spill Occurs G Store in Labeled Hazardous Waste Container F->G H Arrange for Professional Disposal G->H S2 Contain with Absorbent S1->S2 S3 Collect as Hazardous Waste S2->S3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.